molecular formula C10H9NO5 B1679899 Pyranonigrin A CAS No. 773855-65-5

Pyranonigrin A

Cat. No.: B1679899
CAS No.: 773855-65-5
M. Wt: 223.18 g/mol
InChI Key: OALBJWDVDNROSF-VMZHVLLKSA-N
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Description

Pyranonigrin A is a member of the class of pyranopyrroles that is 2-[(1E)-prop-1-en-1-yl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione carrying two additional hydroxy substituents at positions 3 and 7. Originally isolated from Aspergillus niger. It has a role as an Aspergillus metabolite, a marine metabolite and an antioxidant. It is a pyranopyrrole, a gamma-lactam, an enol, a secondary alcohol and a cyclic ketone.
This compound has been reported in Aspergillus niger with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALBJWDVDNROSF-VMZHVLLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017485
Record name Pyranonigrin A
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Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773855-65-5
Record name (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773855-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyranonigrin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyranonigrin A is a fungal secondary metabolite first isolated from Aspergillus niger. It belongs to a family of antioxidative compounds characterized by a rare pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Initial structural reports were later reassessed and corrected, with the definitive structure and absolute stereochemistry now fully established.[2] This guide provides a comprehensive overview of the chemical structure of this compound, presenting key quantitative data, detailed experimental protocols for its isolation and characterization, and visual diagrams of its biosynthetic pathway and experimental workflow.

Chemical Structure and Properties

The chemical structure of this compound was definitively elucidated through extensive spectroscopic analysis. The initially proposed structure was revised, and the correct structure was confirmed, including its absolute configuration.[2]

IUPAC Name: (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.[2]

Core Scaffold: The molecule is built upon a unique pyrano[2,3-c]pyrrole bicyclic core, which is sparsely found in nature.[3] This scaffold consists of a fused γ-pyrone and a pyrrolidinone ring system.

Key Functional Groups:

  • A tetramic acid moiety within the pyrrolidinone ring.

  • An enol group at position C-3.

  • A secondary alcohol at the chiral center C-7.

  • An (E)-propenyl side chain at position C-2.

Chemical Structure of this compound

Figure 1: The correct chemical structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. The variance in optical rotation values is attributed to differing sample concentrations during measurement.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
Optical Rotation [α]²⁵D +38 (c=0.1, MeOH)

| | [α]²⁶D +20 (c=1.0, MeOH) | |

Table 2: Spectroscopic Data for this compound

Spectroscopic Method Observed Data Reference(s)
¹H and ¹³C NMR The complete assignment is available in the supplementary data of the cited literature.
High-Resolution MS [M+H]⁺ m/z = 224

| UV Maxima (MeOH) | 215, 253, 295 nm | |

Experimental Protocols

Isolation of this compound from Aspergillus tubingensis AN103

The following protocol is a representative method for the isolation of this compound from a fungal source.

  • Fungal Fermentation:

    • Inoculate Aspergillus tubingensis strain AN103 onto a solid rice medium.

    • Incubate the culture under appropriate conditions to allow for fungal growth and secondary metabolite production.

  • Extraction:

    • Following the fermentation period, harvest the fungal culture.

    • Perform an exhaustive extraction of the solid culture with ethyl acetate (B1210297) (EtOAc).

    • Combine the organic extracts and evaporate the solvent in vacuo to yield a crude extract.

  • Purification:

    • Subject the crude extract to chromatographic separation.

    • Utilize techniques such as High-Performance Liquid Chromatography (HPLC) to purify this compound from other metabolites.

    • Monitor fractions using UV detection and mass spectrometry to identify those containing the compound of interest.

Structural Elucidation Methodology

The definitive structure of this compound was determined using a combination of modern analytical techniques.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and establish the molecular formula (C₁₀H₉NO₅).

  • NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments are performed to elucidate the planar structure, establishing the connectivity of all atoms in the molecule.

  • Electronic Circular Dichroism (ECD): The absolute configuration at the C-7 stereocenter is determined by comparing the experimental ECD spectrum with theoretical values calculated via time-dependent density functional theory (TD-DFT). This analysis confirmed the (7R) configuration.

Biosynthesis and Workflow Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (pyr). The pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and subsequent tailoring enzymes.

  • Backbone Synthesis: The PKS-NRPS hybrid enzyme, PyrA , synthesizes a tetramic acid precursor by condensing four units of acetate with one unit of glycine.

  • Cyclization: A flavin-dependent monooxygenase, PyrC , catalyzes an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core.

  • Final Modifications: A cytochrome P450 oxidase, PyrB , performs the final two steps: a dehydrogenation and a hydroxylation, to yield the final this compound molecule.

This compound Biosynthesis Biosynthetic Pathway of this compound cluster_start Precursors Acetate Acetate Tetramic_Acid_Intermediate Tetramic Acid Intermediate Acetate->Tetramic_Acid_Intermediate PyrA (PKS-NRPS) Glycine Glycine Glycine->Tetramic_Acid_Intermediate PyrA (PKS-NRPS) Pyrano_Pyrrole_Core Pyrano[2,3-c]pyrrole Core Tetramic_Acid_Intermediate->Pyrano_Pyrrole_Core PyrC (Monooxygenase) Epoxidation & Cyclization Pyranonigrin_A This compound Pyrano_Pyrrole_Core->Pyranonigrin_A PyrB (P450 Oxidase) Dehydrogenation & Hydroxylation

Biosynthetic pathway of this compound.
Experimental Workflow

The logical flow for the isolation and structural confirmation of this compound from a fungal source is depicted below.

Experimental Workflow Experimental Workflow for this compound cluster_analysis Analytical Techniques Start Start Fermentation Fungal Culture (e.g., A. niger) Start->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation End Confirmed Structure Structure_Elucidation->End MS HRMS Structure_Elucidation->MS NMR 1D & 2D NMR Structure_Elucidation->NMR ECD ECD Spectroscopy Structure_Elucidation->ECD

Isolation and identification workflow.

References

Pyranonigrin A: A Fungal Polyketide-Peptide Hybrid with Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Origin, and Bioactivity of Pyranonigrin A

Abstract

This compound is a fungal secondary metabolite belonging to the pyranonigrin family, characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. First isolated from Aspergillus niger, its biosynthetic pathway has been elucidated through genome mining in Penicillium thymicola. The molecule is synthesized by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. This compound is recognized for its antioxidant and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activities.[1] This technical guide provides a comprehensive overview of the discovery, fungal origin, biosynthetic pathway, and known biological activities of this compound, supported by detailed experimental protocols and quantitative data.

Discovery and Origin

This compound is a naturally occurring compound first reported as a secondary metabolite from the fungus Aspergillus niger.[1] It is part of a larger family of antioxidative compounds that share a distinctive pyrano[2,3-c]pyrrole core, a structure rarely found in nature.[1] While initially identified from A. niger, subsequent research and genome mining efforts led to the identification of the complete biosynthetic gene cluster (BGC) for this compound in Penicillium thymicola IBT 5891.[1] This discovery was significant as P. thymicola was not previously known to produce pyranonigrin family compounds.[1]

The structure of this compound was subject to revision after its initial discovery. Detailed spectroscopic analysis, including electronic circular dichroism measurements, led to the corrected assignment of its absolute configuration as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.

An interesting finding is the enhanced production of this compound by an A. niger strain isolated from the International Space Station (ISS), suggesting a potential role for this antioxidant in protecting the fungus from environmental stressors like radiation.

Table 1: Physicochemical and Production Data for this compound
PropertyValueSource Organism(s)Reference(s)
Molecular FormulaC₁₁H₁₁NO₅Aspergillus niger, Penicillium thymicola
Molecular Weight237.21 g/mol Aspergillus niger, Penicillium thymicola[1]
Optical Rotation[α]D25 +38 (c=1.0 mg/dL, MeOH)Aspergillus niger[1]
Optical Rotation[α]D26 +20 (c=10.0 mg/dL, MeOH)Heterologously expressed in Aspergillus nidulans[1]
Production Yield0.1 mg/LAspergillus nidulans (Heterologous Expression)[1]
Production Yield3 mg/LPenicillium thymicola (Starch-supplemented medium)[1]

Biosynthesis

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster, designated the pyr cluster, identified in P. thymicola.[1] Isotope labeling studies have shown that the molecular backbone is derived from four acetate (B1210297) units and one glycine (B1666218) unit.[1] This points to the involvement of a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzyme system.[1]

Subsequent heterologous expression and gene deletion experiments confirmed that a minimal set of four genes—pyrA, pyrB, pyrC, and pyrD—is sufficient for the biosynthesis.[1]

  • pyrA : Encodes the central PKS-NRPS hybrid enzyme. The PKS module iteratively assembles a polyketide chain from one acetyl-CoA and three malonyl-CoA units. The NRPS module then incorporates a glycine unit.[1]

  • pyrB : Encodes a Cytochrome P450 monooxygenase.

  • pyrC : Encodes a flavin-dependent monooxygenase.

  • pyrD : Encodes a hydrolase.

The proposed biosynthetic pathway begins with the PyrA megasynthase assembling the polyketide-peptide backbone. This is followed by a series of enzymatic modifications including cyclization, oxidation, and hydroxylation, catalyzed by PyrB, PyrC, and PyrD, to form the final this compound structure.

G cluster_precursors Precursors cluster_enzymes Core Biosynthesis cluster_product Final Product Acetyl-CoA Acetyl-CoA PyrA PyrA (PKS-NRPS) Acetyl-CoA->PyrA 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->PyrA Glycine Glycine Glycine->PyrA Intermediate Polyketide-Peptide Intermediate (Tetramic Acid Precursor) PyrA->Intermediate Assembly & Cyclization PyranonigrinA This compound Intermediate->PyranonigrinA Oxidations & Modifications PyrC PyrC (FMO) PyrC->PyranonigrinA PyrB PyrB (P450) PyrB->PyranonigrinA PyrD PyrD (Hydrolase) PyrD->PyranonigrinA

A simplified diagram of the proposed this compound biosynthetic pathway.

Biological Activity

Table 2: Bioactivity Data for this compound and Related Compounds
Compound/ExtractBioactivity TypeAssay/Target Organism(s)Result (MIC, EC₅₀, etc.)Reference(s)
This compoundAntioxidantDPPH Radical ScavengingQualitatively active[1]
Pyranonigrin LAntioxidantAntioxidative Activity AssayEC₅₀ = 553 μM[2]
This compound & FAntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL[3]
This compoundAntimicrobialHuman and plant pathogens (unspecified)Significant activity reported
Aspergillus tubingensis Extract (contains this compound)AntimicrobialVibrio speciesMIC = 0.5 - 1.0 µg/mL
Proposed Anti-inflammatory Signaling Pathway

The antioxidant properties of compounds like this compound suggest a potential role in mitigating inflammation, which is often driven by oxidative stress. A common mechanism for anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of NF-κB in immune cells like macrophages by stimuli such as lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.

While not directly demonstrated for this compound, it is plausible that its radical scavenging ability could interfere with the activation of the NF-κB pathway, thereby downregulating the expression of iNOS and COX-2 and reducing the inflammatory response.

G LPS Inflammatory Stimulus (e.g., LPS) ROS Reactive Oxygen Species (ROS) LPS->ROS IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB_nuc NF-κB Translocation to Nucleus IkB->NFkB_nuc Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp iNOS iNOS Gene_exp->iNOS COX2 COX-2 Gene_exp->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation PyranonigrinA This compound PyranonigrinA->ROS Inhibition (Antioxidant Effect)

Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

Experimental Protocols

This section details the generalized methodologies for the discovery, isolation, and characterization of this compound, synthesized from published literature.

Fungal Cultivation and Extraction
  • Inoculation and Fermentation : Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized production medium supplemented with starch) with spores or mycelial plugs of the producing fungal strain (P. thymicola or A. niger).

  • Incubation : Incubate the culture flasks at 25-30°C for 7-14 days with shaking (e.g., 200 rpm) or in static culture, depending on the optimal conditions for the specific strain.

  • Extraction : After the incubation period, separate the mycelia from the culture broth by filtration.

    • Broth Extraction : Acidify the culture filtrate (e.g., to pH < 2 with HCl) and extract 2-3 times with an equal volume of an organic solvent such as ethyl acetate (EtOAc).

    • Mycelial Extraction : Homogenize the mycelia and extract with a polar solvent like methanol (B129727) or acetone, followed by partitioning with EtOAc.

  • Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure to yield a crude extract.

Isolation and Purification
  • Initial Fractionation : Subject the crude extract to column chromatography using a silica (B1680970) gel or C18 (ODS) stationary phase. Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with ethyl acetate and/or methanol.

  • Bioassay-Guided Fractionation (Optional) : Test the resulting fractions for antioxidant or antimicrobial activity to guide the purification process toward the active compounds.

  • High-Performance Liquid Chromatography (HPLC) : Purify the active fraction(s) using reversed-phase HPLC (e.g., C18 column).

    • Mobile Phase : Use a gradient of water and acetonitrile (B52724) (ACN) or methanol, often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Detection : Monitor the elution profile using a UV-Vis detector at wavelengths relevant to this compound's chromophore (e.g., 254 nm and 300 nm).

  • Compound Collection : Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Structural Elucidation
  • Mass Spectrometry (MS) : Determine the molecular weight and molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidate the chemical structure by acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Samples are typically dissolved in a deuterated solvent like DMSO-d₆ or methanol-d₄.

  • Chiroptical Analysis : Determine the absolute configuration using optical rotation and circular dichroism (CD) spectroscopy, often compared with quantum chemical calculations.

Gene Cluster Identification and Functional Analysis

G cluster_discovery Discovery & Identification Workflow Start Genome Sequencing of P. thymicola GenomeMining Bioinformatic Analysis (e.g., antiSMASH) Start->GenomeMining ClusterID Identify Putative PKS-NRPS Gene Cluster (`pyr`) GenomeMining->ClusterID Heterologous Heterologous Expression of `pyr` cluster in A. nidulans ClusterID->Heterologous Metabolite Metabolite Analysis (LC-MS) Heterologous->Metabolite Production Detection of New Metabolite (MW = 237) Metabolite->Production Structure Isolation & Structural Elucidation (NMR, MS) Production->Structure Confirmation Confirmation as This compound Structure->Confirmation Deletion Gene Deletion (ΔpyrA) in P. thymicola Confirmation->Deletion Loss Loss of Production Confirms Cluster Function Deletion->Loss End `pyr` Cluster is Responsible for this compound Biosynthesis Loss->End

Workflow for the discovery and functional validation of the this compound gene cluster.
  • Heterologous Expression :

    • Amplify the entire pyr gene cluster from the genomic DNA of P. thymicola.

    • Clone the cluster into a suitable fungal expression vector (e.g., an AMA1-based plasmid).

    • Transform the vector into a well-characterized heterologous host, such as Aspergillus nidulans.

    • Culture the transformants and analyze the extracts by LC-MS to detect the production of new secondary metabolites corresponding to the mass of this compound.[1]

  • Gene Deletion :

    • Construct a gene deletion cassette containing a selectable marker (e.g., pyrG) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., pyrA).

    • Transform the cassette into the wild-type P. thymicola.

    • Select for transformants where homologous recombination has replaced the target gene with the deletion cassette.

    • Confirm the gene deletion by PCR and analyze the mutant's metabolic profile to verify the loss of this compound production.[1]

Conclusion

This compound stands as a noteworthy example of a fungal-derived natural product whose discovery and biosynthetic understanding have been greatly advanced by modern genome mining techniques. Its core structure, a rare pyrano[2,3-c]pyrrole skeleton, is assembled by a PKS-NRPS hybrid system. The compound's established role as an antioxidant and radical scavenger, coupled with the antimicrobial activities observed in related compounds, marks it as a molecule of interest for further investigation in drug development and food science. The detailed elucidation of its biosynthetic pathway not only provides a roadmap for potential bioengineering efforts to create novel analogs but also highlights the vast, untapped chemical diversity encoded within fungal genomes. Future research should focus on quantifying the specific bioactivities of pure this compound and exploring its potential therapeutic applications, particularly in the context of inflammation and oxidative stress-related conditions.

References

Pyranonigrin A: A Technical Guide to the Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a secondary metabolite produced by the fungus Aspergillus niger and has also been identified in Penicillium species.[1][2] It belongs to the pyranonigrin family of compounds, which are characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton, a structural motif rarely found in nature.[3] First isolated from rice mold starters, this compound has garnered interest for its notable biological activities, particularly its antioxidant properties.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, biological activity, and the experimental methodologies used for its study. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), often referred to as the 'pyr' cluster. Isotope labeling studies have revealed that the molecular backbone of this compound is derived from four acetate (B1210297) units and one unit of glycine (B1666218).[3] This assembly is carried out by a central hybrid enzyme—a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).

The core pyr gene cluster essential for this compound biosynthesis consists of four key genes:

  • pyrA : Encodes the central PKS-NRPS hybrid enzyme responsible for assembling the polyketide-peptide backbone.

  • pyrB : Encodes a Cytochrome P450 monooxygenase, which is proposed to catalyze dehydrogenation and hydroxylation steps.

  • pyrC : Encodes a flavin-dependent monooxygenase, likely responsible for an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core.

  • pyrD : Encodes a hydrolase, which may be involved in the Dieckmann condensation to release the polyketide-non-ribosomal peptide chain and form the tetramic acid moiety.

The biosynthetic process begins with the PKS-NRPS hybrid enzyme (PyrA) incorporating one acetyl-CoA, three malonyl-CoA units, and one glycine unit to form a linear precursor. This precursor then undergoes a series of enzyme-catalyzed modifications, including cyclization and oxidation events mediated by PyrC and PyrB, to yield the final this compound structure.

This compound Biosynthesis cluster_0 Precursors cluster_1 Core Synthesis & Modification Acetyl-CoA Acetyl-CoA PyrA PyrA (PKS-NRPS) Acetyl-CoA->PyrA Malonyl-CoA Malonyl-CoA Malonyl-CoA->PyrA Glycine Glycine Glycine->PyrA Linear_Precursor Linear Polyketide-Peptide Precursor PyrA->Linear_Precursor Assembly Tetramic_Acid_Intermediate Tetramic Acid Intermediate Linear_Precursor->Tetramic_Acid_Intermediate Release & Dieckmann Cyclization PyrD PyrD (Hydrolase) Tetramic_Acid_Intermediate->PyrD Catalysis Cyclized_Intermediate Pyrano[2,3-c]pyrrole Core Tetramic_Acid_Intermediate->Cyclized_Intermediate Epoxidation-mediated Ring Formation PyrC PyrC (FMO) Cyclized_Intermediate->PyrC Catalysis Pyranonigrin_A This compound Cyclized_Intermediate->Pyranonigrin_A Dehydrogenation & Hydroxylation PyrB PyrB (P450) Pyranonigrin_A->PyrB Catalysis

Proposed biosynthetic pathway of this compound.

Biological Activity and Potential Applications

This compound exhibits several biological activities, with its antioxidant and antimicrobial properties being the most studied.

Antioxidant Activity

This compound is a known antioxidant, demonstrating efficacy as a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging agent.[3] This activity is attributed to its chemical structure, which can neutralize free radicals, thereby mitigating oxidative stress. The antioxidant potential of pyranonigrins suggests their utility in applications where oxidative damage is a concern, such as in nutraceuticals or as potential therapeutic agents for inflammation-related conditions. A structurally related compound, Pyranonigrin L, was found to have an EC₅₀ value of 553 μM in an antioxidant assay.[5]

Antimicrobial Activity

The antimicrobial properties of this compound have been reported, though with some conflicting data in the literature. Some studies describe potent activity against a range of human and plant pathogens.[1] However, a key study by Meng et al. (2015) reported a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL (500 µg/mL) against Staphylococcus aureus, indicating moderate, rather than potent, activity.[1] This suggests that while this compound possesses antimicrobial properties, its efficacy may be specific to certain strains or conditions and warrants further investigation for drug development purposes.

Potential Effects on Cellular Signaling Pathways

Direct experimental evidence detailing the effects of this compound on specific cellular signaling pathways is currently lacking. However, based on its established antioxidant activity, a potential mechanism of action can be hypothesized. Many critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are redox-sensitive. Oxidative stress is a known activator of the NF-κB pathway, which in turn upregulates the expression of pro-inflammatory cytokines, adhesion molecules, and anti-apoptotic proteins.

An antioxidant like this compound could theoretically modulate this pathway by reducing the intracellular concentration of reactive oxygen species (ROS). By quenching ROS, this compound could prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would block NF-κB's translocation to the nucleus, thereby downregulating the expression of its target inflammatory genes. This proposed mechanism, while plausible, requires direct experimental validation.

Hypothetical Signaling Pathway Modulation cluster_0 Extracellular/Cytoplasmic Events cluster_1 Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ROS Reactive Oxygen Species (ROS) Stimuli->ROS Induces IKK IKK Complex ROS->IKK Activates Pyranonigrin_A This compound Pyranonigrin_A->ROS Scavenges IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation to Nucleus DNA κB DNA Binding Site NFkB_active->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Inflammation Pro-inflammatory Cytokines, etc. Transcription->Inflammation Results in Isolation and Purification Workflow Cultivation 1. Fungal Cultivation (Solid or Liquid Media) Extraction 2. Solvent Extraction (Methanol, DCM) Cultivation->Extraction Harvest Partitioning 3. Liquid-Liquid Partitioning (vs. Ethyl Acetate) Extraction->Partitioning Crude Extract Column_Chrom 4. Column Chromatography (Silica or C18) Partitioning->Column_Chrom Enriched Extract HPLC 5. Preparative HPLC (C18 Column) Column_Chrom->HPLC Semi-pure Fractions Verification 6. Structure Verification (MS, NMR) HPLC->Verification Pure this compound

References

Penicillium thymicola: A Promising Source of the Bioactive Polyketide Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranonigrin A, a polyketide-nonribosomal peptide hybrid metabolite, has garnered significant interest within the scientific community due to its notable antioxidant properties. Originally identified from Aspergillus niger, recent genomic studies have unveiled Penicillium thymicola as a potent producer of this valuable compound. This technical guide provides a comprehensive overview of Penicillium thymicola as a source of this compound, detailing its biosynthesis, cultivation, extraction, purification, and analytical characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product discovery and drug development.

Introduction

Fungi are a rich and diverse source of secondary metabolites with a wide range of biological activities. Among these, Penicillium thymicola, a plant endophytic fungus, has emerged as a significant producer of this compound.[1] This compound belongs to the pyranonigrin family, which is characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] The antioxidant activity of this compound makes it a compelling candidate for further investigation in various therapeutic areas. This guide offers a detailed exploration of the methodologies and scientific understanding surrounding the production of this compound from P. thymicola.

Biosynthesis of this compound in Penicillium thymicola

The production of this compound in P. thymicola is governed by a specific biosynthetic gene cluster (BGC).[2] Isotope labeling studies have shown that the backbone of this compound is derived from four acetate (B1210297) units and one glycine (B1666218) unit, indicating the involvement of a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS) hybrid enzyme.[1]

The key enzymes encoded by the pyr gene cluster and their proposed roles in the biosynthetic pathway are:

  • PyrA (PKS-NRPS): A hybrid enzyme that synthesizes a tetramic acid intermediate from acetate and glycine precursors.[1]

  • PyrC (Flavin-dependent monooxygenase): This enzyme is proposed to catalyze an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core.[1]

  • PyrB (Cytochrome P450 oxidase): Believed to be responsible for the final tailoring steps of dehydrogenation and hydroxylation to yield this compound.[1][2]

PyranonigrinA_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates & Product Acetate (4 units) Acetate (4 units) PyrA PyrA (PKS-NRPS) Acetate (4 units)->PyrA Glycine (1 unit) Glycine (1 unit) Glycine (1 unit)->PyrA Tetramic Acid Intermediate Tetramic Acid Intermediate PyrA->Tetramic Acid Intermediate PyrC PyrC (Flavin-dependent monooxygenase) Pyrano[2,3-c]pyrrole core Pyrano[2,3-c]pyrrole core PyrC->Pyrano[2,3-c]pyrrole core PyrB PyrB (P450 oxidase) This compound This compound PyrB->this compound Tetramic Acid Intermediate->PyrC Pyrano[2,3-c]pyrrole core->PyrB

Proposed biosynthetic pathway of this compound in P. thymicola.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Penicillium thymicola and the subsequent isolation and purification of this compound.

Fungal Strain and Culture Conditions
  • Fungal Strain: Penicillium thymicola IBT 5891.[1]

  • Inoculum Preparation:

    • Grow P. thymicola on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

    • Harvest spores by flooding the plate with sterile 0.85% saline solution containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

  • Submerged Fermentation:

    • Prepare a suitable liquid medium. While the original study mentions an "alantrypinone production medium," a standard fungal medium such as Potato Dextrose Broth (PDB) or Czapek-Dox Broth can be used as a base.

    • Supplement the chosen medium with starch to enhance this compound production.[1]

    • Inoculate 100 mL of the sterile medium in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.

    • Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 7-14 days.

Extraction of this compound
  • After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound
  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent such as hexane (B92381) or petroleum ether.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate, and then to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol (B129727).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Pool the fractions containing this compound based on the TLC profile.

  • Size-Exclusion Chromatography:

    • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent to remove impurities of different molecular sizes.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using a preparative or semi-preparative reverse-phase HPLC system (e.g., C18 column).

    • Use a gradient of methanol and water or acetonitrile (B52724) and water as the mobile phase.

    • Monitor the elution at the UV absorbance maximum of this compound.

    • Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculum Preparation (P. thymicola spores) B Submerged Fermentation (Starch-supplemented medium) A->B C Filtration B->C D Solvent Extraction (Ethyl Acetate) C->D E Concentration (Rotary Evaporation) D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I J Spectroscopic Analysis (NMR, MS) I->J

General experimental workflow for the production and purification of this compound.

Quantitative Data

The production of this compound from Penicillium thymicola is significantly influenced by the culture conditions. The following table summarizes the reported yield under specific conditions. Further optimization of media composition, temperature, pH, and aeration could potentially lead to higher yields.

Fungal StrainCulture MediumIncubation TimeYield of this compoundReference
Penicillium thymicola IBT 5891Alantrypinone production medium + StarchNot specified3 mg/L[1]
Aspergillus nidulans (heterologous host)-4 days0.1 mg/L[1]

Analytical Characterization

The structural elucidation and confirmation of this compound are typically performed using a combination of spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for both purification and analytical quantification. A reverse-phase C18 column with a mobile phase gradient of acetonitrile/water or methanol/water is commonly employed.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound. This compound has a molecular weight of 223 g/mol .[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure and stereochemistry of this compound.[1]

Conclusion

Penicillium thymicola represents a valuable and readily accessible source for the production of the antioxidant compound this compound. The identification of its biosynthetic gene cluster opens avenues for genetic engineering and synthetic biology approaches to enhance production yields. The experimental protocols outlined in this guide provide a solid foundation for researchers to cultivate P. thymicola, and to isolate and purify this compound for further biological and pharmacological evaluation. Continued research into the optimization of fermentation conditions and the exploration of the full therapeutic potential of this compound is highly encouraged.

References

An In-depth Technical Guide to the Biosynthetic Gene Cluster of Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic gene cluster responsible for the production of Pyranonigrin A, a polyketide-nonribosomal peptide hybrid molecule with antioxidant properties. This document details the genetic organization, proposed biosynthetic pathway, quantitative production data, and key experimental methodologies used to elucidate the function of this cluster.

Introduction

This compound is a secondary metabolite originally isolated from Aspergillus niger, featuring a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Isotope labeling studies have revealed its backbone is derived from four acetate (B1210297) units and one glycine (B1666218) unit, suggesting the involvement of a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS).[1] The biosynthetic gene cluster (pyr) responsible for its production was first identified in Penicillium thymicola IBT 5891 through genome mining.[1] Subsequent heterologous expression and gene knockout studies have confirmed the minimal set of genes required for its biosynthesis and have led to a proposed pathway.[1]

Genetic Organization of the pyr Cluster

The this compound biosynthetic gene cluster (pyr) in Penicillium thymicola consists of four core genes essential for its production: pyrA, pyrB, pyrC, and pyrD.[1] Transcriptional analysis has shown that these genes are expressed under this compound-producing conditions.

Table 1: Genes of the this compound Biosynthetic Gene Cluster and their Putative Functions.

GeneEncoded ProteinPutative Function
pyrAPolyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Assembles the polyketide-amino acid backbone from acetyl-CoA, malonyl-CoA, and glycine to form a tetramic acid intermediate.
pyrBCytochrome P450 MonooxygenaseCatalyzes the final dehydrogenation and hydroxylation steps to complete the formation of this compound.
pyrCFlavin-dependent MonooxygenasePerforms an epoxidation-mediated cyclization of the tetramic acid intermediate to form the characteristic pyrano[2,3-c]pyrrole core.
pyrDHydrolasePotentially involved in the cyclization and release of the polyketide-amino acid chain from the PKS-NRPS enzyme.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with the assembly of the core structure by the PKS-NRPS hybrid enzyme, PyrA, followed by modifications by tailoring enzymes.

PyranonigrinA_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates & Product AcetylCoA Acetyl-CoA PyrA PyrA (PKS-NRPS) AcetylCoA->PyrA MalonylCoA 3x Malonyl-CoA MalonylCoA->PyrA Glycine Glycine Glycine->PyrA TetramicAcid Tetramic Acid Intermediate PyrA->TetramicAcid PyrC PyrC (FMO) PyranoPyrrole Pyrano[2,3-c]pyrrole core PyrC->PyranoPyrrole PyrB PyrB (P450) PyranonigrinA This compound PyrB->PyranonigrinA TetramicAcid->PyrC PyranoPyrrole->PyrB

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

The production of this compound has been quantified in both its native producer and heterologous hosts.

Table 2: Production Titers of this compound and Related Compounds.

CompoundProducer StrainHost StrainTiter (mg/L)Reference
This compoundPenicillium thymicola IBT 5891Native3
This compoundHeterologous expression of pyr clusterAspergillus nidulans A11450.1
Pyranonigrin EEngineered Aspergillus niger (overexpression of pynR)Aspergillus niger A11791000

Experimental Protocols

The elucidation of the this compound biosynthetic gene cluster has relied on key molecular biology techniques, including gene knockout in the native producer and heterologous expression in a model fungal host.

Gene Knockout of pyrA in Penicillium thymicola

The pyrA gene was deleted from P. thymicola using a gene replacement strategy. This method involves transforming the fungal protoplasts with a knockout cassette containing a selectable marker flanked by homologous regions of the target gene.

Gene_Knockout_Workflow Start Start: Isolate P. thymicola genomic DNA PCR1 PCR amplify 5' and 3' flanking regions of pyrA Start->PCR1 PCR2 PCR amplify selectable marker (e.g., hygromycin resistance) Start->PCR2 FusionPCR Fusion PCR to create knockout cassette (5'-flank + marker + 3'-flank) PCR1->FusionPCR PCR2->FusionPCR Transformation PEG-mediated transformation of protoplasts with knockout cassette FusionPCR->Transformation ProtoplastPrep Prepare P. thymicola protoplasts ProtoplastPrep->Transformation Selection Select for transformants on hygromycin-containing medium Transformation->Selection Screening Screen transformants by PCR to confirm gene replacement Selection->Screening Analysis LC-MS analysis of ΔpyrA mutant to confirm abolition of this compound production Screening->Analysis

Caption: Workflow for pyrA gene knockout in P. thymicola.

Heterologous Expression of the pyr Cluster in Aspergillus nidulans

The entire pyr gene cluster was heterologously expressed in A. nidulans to confirm its role in this compound biosynthesis. This involved cloning the cluster genes into expression vectors and transforming them into a suitable A. nidulans host strain.

Heterologous_Expression_Workflow Start Start: Isolate P. thymicola genomic DNA GeneCloning Clone pyrA, pyrB, pyrC, and pyrD into Aspergillus expression vectors under the control of a constitutive promoter (e.g., gpdA) Start->GeneCloning CoTransformation Co-transform A. nidulans protoplasts with the expression vectors GeneCloning->CoTransformation HostPrep Prepare A. nidulans protoplasts HostPrep->CoTransformation Selection Select for transformants using appropriate markers CoTransformation->Selection Cultivation Cultivate transformants in a suitable medium Selection->Cultivation Extraction Extract secondary metabolites from the culture Cultivation->Extraction Analysis LC-MS analysis to detect the production of this compound Extraction->Analysis

Caption: Workflow for heterologous expression of the pyr cluster.

Regulatory Mechanisms

The transcriptional regulation of the this compound biosynthetic gene cluster in P. thymicola is not yet fully understood. While the biosynthesis of the related compound, Pyranonigrin E, in Aspergillus niger is controlled by a pathway-specific transcriptional regulator, PynR, a homologous regulator for the pyr cluster has not been experimentally confirmed. Further research is needed to identify the specific transcription factors and signaling pathways that govern the expression of the pyr genes in P. thymicola. General regulatory proteins in Penicillium that respond to environmental cues such as pH and carbon source may also play a role in controlling the production of this compound.

Conclusion

The identification and characterization of the this compound biosynthetic gene cluster provide valuable insights into the genetic and enzymatic basis for the production of this unique natural product. The elucidation of the biosynthetic pathway opens up opportunities for the engineered biosynthesis of this compound and its analogs with potentially improved therapeutic properties. Further investigation into the regulatory networks controlling this gene cluster will be crucial for optimizing its production and for the discovery of novel pyranonigrin-like compounds.

References

The Biological Versatility of Pyranonigrin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family of compounds, characterized by a distinctive pyrano[2,3-c]pyrrole bicyclic skeleton.[1] First isolated from Aspergillus niger, this natural product has garnered significant attention within the scientific community due to its diverse and promising biological activities.[1] This technical guide provides an in-depth analysis of the known biological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its biosynthetic pathway and proposed mechanisms of action.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data
MicroorganismStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaATCC 2785314.5 - 31[2]
Escherichia coliATCC 2592258.3 - 121[2]
Staphylococcus aureusNot Specified0.5 mg/mL (500 µg/mL)[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism grown in a suitable broth medium.

  • This compound: A stock solution of known concentration, typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

  • Several colonies of the test microorganism are transferred to a sterile broth.

  • The broth is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The bacterial suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound:

  • A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the growth medium. This creates a gradient of decreasing concentrations of the compound.

  • Control wells are included: a positive control (medium with inoculum, no compound) and a negative control (medium only).

4. Incubation:

  • The inoculated microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_culture Prepare Pure Microbial Culture start->prep_culture prep_compound Prepare this compound Stock Solution start->prep_compound prep_media Prepare Growth Medium start->prep_media adjust_inoculum Adjust Inoculum to 0.5 McFarland prep_culture->adjust_inoculum serial_dilution Perform Serial Dilution of this compound in 96-well Plate prep_compound->serial_dilution dilute_inoculum Dilute Inoculum in Medium prep_media->dilute_inoculum adjust_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Diluted Inoculum dilute_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate Plate (16-20h, 37°C) inoculate_plate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

This compound is recognized for its antioxidant properties, primarily its ability to scavenge free radicals. This activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Antioxidant Data

Currently, specific IC50 values for the DPPH radical scavenging activity of this compound are not consistently reported in the available literature. However, it is described as having 1,1-diphenyl-2-picrylhydrazyl (B32988) radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a colorimetric method used to evaluate the antioxidant capacity of a compound.

1. Reagent Preparation:

  • DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.

  • This compound: A series of dilutions of this compound are prepared in the same solvent.

  • Positive Control: A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

2. Assay Procedure:

  • In a 96-well microtiter plate, a specific volume of each this compound dilution is mixed with the DPPH solution.

  • A blank well containing only the solvent and DPPH solution is also prepared.

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

3. Measurement and Calculation:

  • The absorbance of each well is measured at a wavelength of approximately 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

  • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH Assay Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_sample Prepare this compound Dilutions start->prep_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) start->prep_control mix Mix Sample/Control with DPPH Solution in 96-well Plate prep_dpph->mix prep_sample->mix prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for the DPPH radical scavenging assay.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against the L5178Y mouse lymphoma cell line.

Quantitative Cytotoxicity Data
Cell LineActivityReference
L5178Y Mouse LymphomaWeak cytotoxicity (15% inhibition at an unspecified concentration)
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • The target cancer cell line (e.g., L5178Y) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • Control wells include cells treated with the vehicle (e.g., DMSO) and untreated cells.

3. MTT Addition and Incubation:

  • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • The plate is incubated for a further 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into insoluble purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

MTT Assay Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture_cells Culture and Seed Cells in 96-well Plate start->culture_cells prep_compound Prepare this compound Dilutions start->prep_compound treat_cells Treat Cells with this compound culture_cells->treat_cells prep_compound->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Potential as a SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibitor (In Silico)

A computational study has proposed this compound as a potential inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. This protease is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. The study, which utilized molecular docking and dynamics simulations, suggested that this compound could bind to the active site of Mpro with high affinity.

It is critical to note that this is a computational prediction, and in vitro or in vivo experimental validation of this activity has not yet been reported.

Proposed Mechanism (from computational modeling)

Molecular docking simulations indicate that this compound can fit into the substrate-binding pocket of the SARS-CoV-2 Mpro. The proposed interaction involves the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site, potentially inhibiting the enzyme's function.

Logical Relationship of Proposed SARS-CoV-2 Mpro Inhibition

SARS_CoV_2_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Proposed Inhibition by this compound polyprotein Viral Polyprotein mpro Main Protease (Mpro/3CLpro) polyprotein->mpro cleavage by functional_proteins Functional Viral Proteins mpro->functional_proteins processes replication Viral Replication functional_proteins->replication pyranonigrin_a This compound binding Binds to Mpro Active Site (In Silico Prediction) pyranonigrin_a->binding inhibition Inhibition of Mpro Activity binding->inhibition inhibition->mpro blocks Biosynthesis_Pyranonigrin_A cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_modification Modifications acetate 4x Acetate pks_nrps Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) acetate->pks_nrps glycine 1x Glycine glycine->pks_nrps tetramic_acid Tetramic Acid Intermediate pks_nrps->tetramic_acid cyclization Epoxidation-mediated Cyclization (Flavin-dependent monooxygenase) tetramic_acid->cyclization pyranopyrrole_core Pyrano[2,3-c]pyrrole Core cyclization->pyranopyrrole_core dehydrogenation Dehydrogenation (P450 oxidase) pyranopyrrole_core->dehydrogenation hydroxylation Hydroxylation (P450 oxidase) dehydrogenation->hydroxylation pyranonigrin_a This compound hydroxylation->pyranonigrin_a

References

Pyranonigrin A: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyranonigrin A is a fungal secondary metabolite, primarily isolated from species such as Aspergillus niger and Penicillium thymicola, that has garnered significant interest for its potent antioxidant properties[1][2]. This document provides a comprehensive technical overview of the antioxidant activities of this compound, including its radical scavenging capabilities, the experimental protocols used for its evaluation, and its biosynthetic pathway. Quantitative data from relevant studies are presented to offer a comparative perspective on its efficacy. The information is intended to serve as a foundational resource for researchers exploring its therapeutic and drug development potential.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects primarily through direct free radical scavenging. Its unique pyrano[2,3-c]pyrrole bicyclic skeleton is believed to be crucial for this activity[1]. The compound has been explicitly identified as an effective 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging agent[1][2].

The production of this compound appears to be a protective mechanism for the producing organism against oxidative stress. For instance, an Aspergillus niger strain isolated from the International Space Station (ISS) showed enhanced production of this compound, which is hypothesized to be an adaptive response to the high-radiation environment[3]. This elevated production correlates with increased resistance to UV radiation, suggesting that this compound plays a direct role in neutralizing reactive oxygen species (ROS) generated by environmental stressors[3]. By mitigating ROS, this compound helps prevent oxidative damage to vital cellular components such as DNA, proteins, and lipids[3].

Quantitative Antioxidant Activity

While this compound is consistently cited for its potent antioxidant and radical scavenging activity, specific IC50 or EC50 values are not detailed in the provided search results. However, for comparative purposes, data for a structurally related compound, Pyranonigrin L, is available.

CompoundAssayResultSource OrganismReference
This compound DPPH Radical ScavengingPotent activity reportedAspergillus niger[1][2][4]
Pyranonigrin L Antioxidant ActivityEC50: 553 μMPenicillium adametzii[5]

Experimental Protocols & Workflows

The most common method cited for evaluating the antioxidant properties of this compound is the DPPH free radical scavenging assay.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies for assessing the free radical scavenging capacity of natural compounds[6].

  • Preparation of Reagents:

    • DPPH Solution: Prepare a 0.5 mmol/L solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (B129727).

    • Test Compound Stock: Dissolve this compound in methanol to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in methanol to achieve a range of final concentrations for testing (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

    • Positive Control: Prepare solutions of a known antioxidant, such as Vitamin C or Trolox, at the same concentrations as the test compound.

    • Blank: Use methanol.

  • Assay Procedure:

    • Pipette 5 µL of each test compound dilution, positive control, or blank into separate wells of a 96-well microtiter plate.

    • Add 195 µL of the DPPH solution to each well.

    • Shake the plate vigorously for 1 minute.

    • Incubate the plate in the dark at 37°C for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The DPPH free radical scavenging rate is calculated using the following formula:

      • Scavenging Rate (%) = [1 – (A_sample – A_blank) / A_control] × 100

      • Where:

        • A_sample is the absorbance of the well with the test compound.

        • A_blank is the absorbance of the well with methanol only.

        • A_control is the absorbance of the well with DPPH and methanol (no test compound).

  • IC50 Determination:

    • Plot the scavenging percentage against the concentration of this compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this curve.

Visualized Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.5 mM DPPH Solution prep_pna Prepare this compound Serial Dilutions add_samples Pipette 5 µL Samples into 96-well Plate prep_pna->add_samples prep_ctrl Prepare Positive Control Solutions prep_ctrl->add_samples add_dpph Add 195 µL DPPH to Each Well add_samples->add_dpph incubate Incubate in Dark (30 min, 37°C) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate Scavenging Rate (%) measure->calculate plot Plot Curve & Determine IC50 calculate->plot

Caption: Workflow for determining antioxidant activity using the DPPH radical scavenging assay.

Biosynthesis of this compound

Understanding the biosynthesis of this compound is critical for its potential biotechnological production. Isotope labeling studies have shown its backbone is derived from four acetate (B1210297) units and one glycine (B1666218) unit[1]. The biosynthetic gene cluster (pyr) has been identified in Penicillium thymicola, and it involves four essential genes: pyrA, pyrB, pyrC, and pyrD[1][3].

  • PyrA (PKS-NRPS): A hybrid polyketide synthase-nonribosomal peptide synthetase enzyme initiates the synthesis, creating a tetramic acid intermediate from acetate and glycine precursors[1].

  • PyrC (Monooxygenase): A flavin-dependent monooxygenase performs an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core[1].

  • PyrB (P450 Oxidase): This cytochrome P450 enzyme completes the synthesis by catalyzing the final two modification steps: a dehydrogenation and a hydroxylation to yield this compound[1].

Visualized Pathway: this compound Biosynthesis

PyranonigrinA_Biosynthesis Proposed Biosynthetic Pathway of this compound substrates 4x Acetate + 1x Glycine pyrA PyrA (PKS-NRPS) substrates->pyrA intermediate1 Tetramic Acid Intermediate pyrC PyrC (Monooxygenase) intermediate1->pyrC intermediate2 Pyrano[2,3-c]pyrrole Core pyrB PyrB (P450 Oxidase) intermediate2->pyrB product This compound pyrA->intermediate1 Synthesis & Cyclization pyrC->intermediate2 Epoxidation-mediated Cyclization pyrB->product Dehydrogenation & Hydroxylation

Caption: Proposed enzymatic steps in the biosynthesis of this compound from primary metabolites.

Conclusion and Future Directions

This compound is a well-documented antioxidant with potent free radical scavenging properties. Its role in protecting organisms from oxidative stress highlights its potential for therapeutic applications, particularly in diseases where ROS play a significant pathological role. While qualitative data confirms its activity, further research is needed to establish precise quantitative metrics like IC50 values against various radicals and in different cellular models. The elucidation of its biosynthetic pathway opens avenues for heterologous expression and metabolic engineering to produce this compound at scales suitable for pharmacological investigation and development.

References

Pyranonigrin A: A Technical Guide to its Natural Sources, Producers, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family of antioxidants. These compounds are characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton, a rare structural motif in nature.[1] First identified for its potent 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity, this compound has garnered interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the natural sources and producers of this compound, quantitative production data, detailed experimental protocols for its isolation and characterization, and an elucidation of its biosynthetic pathway.

Natural Sources and Fungal Producers of this compound

This compound is primarily produced by filamentous fungi, with several species of Aspergillus and Penicillium being the most prominent sources. The producing organisms are found in diverse environments, from terrestrial soil to marine ecosystems and even in unique, isolated environments like the International Space Station (ISS).

Primary Producers:

  • Aspergillus niger : This ubiquitous fungus is a well-documented producer of this compound and other members of the pyranonigrin family.[1][2] It is considered a robust producer and a model organism for studying the biosynthesis of these compounds.[2] Notably, an A. niger strain (JSC-093350089) isolated from the International Space Station exhibited a remarkable 6000% increase in this compound production compared to the terrestrial reference strain ATCC 1015, suggesting that environmental stressors like microgravity and radiation may influence its biosynthesis.[3][4]

  • Penicillium thymicola : This species has been a key organism in elucidating the biosynthetic gene cluster of this compound.[5] Its production of this compound is notably induced by the presence of starch in the culture medium.[5]

  • Aspergillus tubingensis : An endophytic fungus isolated from the apple tree (Malus domestica), A. tubingensis has been identified as a producer of this compound.[2] This species is particularly interesting as it is considered non-mycotoxinogenic, making it a potentially safer source for biotechnological production.[1]

  • Penicillium brocae : An endophytic fungus isolated from the marine mangrove plant Avicennia marina, P. brocae has also been shown to produce this compound.[6] The isolation from a marine-derived fungus highlights the diverse ecological niches of this compound producers.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the producing organism, strain, and cultivation conditions. The following table summarizes the available quantitative data on this compound production.

Producer OrganismStrainCultivation ConditionsYield (mg/L)Reference
Penicillium thymicolaIBT 5891Liquid medium supplemented with starch3[5]
Aspergillus nidulans(Heterologous host)Expressing the pyr gene cluster from P. thymicola0.1[5]
Aspergillus nigerJSC-093350089 (ISS isolate)Glucose Minimal Medium (GMM), 5 days6000% increase vs. ATCC 1015[3]
Aspergillus nigerATCC 1015 (Terrestrial)Glucose Minimal Medium (GMM), 5 daysBasal levels[3]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (pyr cluster in P. thymicola). The core of this pathway is a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme.[5]

The backbone of this compound is derived from four acetate (B1210297) units and one glycine (B1666218) unit.[5] The PKS module of the hybrid enzyme is responsible for the iterative condensation of acetate units to form a polyketide chain. The NRPS module then incorporates a glycine molecule.[5] Following the synthesis of the initial polyketide-peptide hybrid, a series of enzymatic modifications, including cyclization and oxidation, are carried out by tailoring enzymes encoded within the gene cluster. Key enzymes in this process include a flavin-dependent monooxygenase (PyrC) and a cytochrome P450 monooxygenase (PyrB).[6]

Pyranonigrin_A_Biosynthesis Acetate 4x Acetate PKS_NRPS PyrA (PKS-NRPS) Acetate->PKS_NRPS Glycine 1x Glycine Glycine->PKS_NRPS Hybrid Polyketide-Peptide Hybrid PKS_NRPS->Hybrid Assembly Cyclization PyrC (Flavin-dependent monooxygenase) Hybrid->Cyclization Epoxidation-mediated cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Oxidation PyrB (P450 monooxygenase) Intermediate->Oxidation Dehydrogenation & Hydroxylation PyranonigrinA This compound Oxidation->PyranonigrinA

Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the cultivation of producing fungi, extraction, purification, and analysis of this compound, as well as a protocol for gene knockout studies to investigate its biosynthesis.

Cultivation of Aspergillus niger for this compound Production
  • Media Preparation : Prepare Glucose Minimal Medium (GMM) agar (B569324) plates. The composition per liter is: 10 g glucose, 6 g NaNO₃, 0.52 g KCl, 0.52 g MgSO₄·7H₂O, 1.52 g KH₂PO₄, 2 mL of trace element solution, and 15 g agar. Adjust pH to 6.5.

  • Inoculation : Inoculate the GMM agar plates with Aspergillus niger spores to a final concentration of 1 x 10⁷ spores per plate (10 cm diameter).

  • Incubation : Incubate the plates at 28°C for 5 days in the dark.

Extraction of this compound
  • Harvesting : After the incubation period, chop the agar from the culture plates into small pieces.

  • Solvent Extraction (Step 1) : Transfer the agar pieces to a suitable flask and add 25 mL of methanol (B129727). Sonicate the mixture for 1 hour.

  • Filtration (Step 1) : Filter the mixture through Whatman No. 1 filter paper to separate the methanol extract.

  • Solvent Extraction (Step 2) : To the remaining agar, add 25 mL of a 1:1 (v/v) mixture of methanol and dichloromethane. Sonicate for another hour.

  • Filtration (Step 2) : Filter the mixture again and combine the filtrates from both extraction steps.

  • Concentration : Evaporate the combined solvent extract in vacuo to dryness.

  • Re-dissolution : Re-dissolve the dried extract in 2 mL of 20% dimethyl sulfoxide (B87167) (DMSO) in methanol for subsequent analysis.

Purification and Analysis of this compound by HPLC-DAD-MS
  • Chromatographic System : Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).

  • Column : A reverse-phase C18 column (e.g., 3 µm particle size, 2.1 x 100 mm) is suitable for separation.

  • Mobile Phase :

    • Solvent A: 5% acetonitrile (B52724) in water with 0.05% formic acid.

    • Solvent B: 95% acetonitrile in water with 0.05% formic acid.

  • Gradient Elution :

    • 0-5 min: 0% B

    • 5-35 min: 0-100% B (linear gradient)

    • 35-40 min: 100% B (isocratic)

    • 40-45 min: 100-0% B (linear gradient)

    • 45-50 min: 0% B (re-equilibration)

  • Flow Rate : Set the flow rate to 125 µL/min.

  • Detection :

    • DAD : Monitor the elution profile across a range of UV-Vis wavelengths to identify the characteristic absorbance spectrum of this compound.

    • MS : Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion of this compound at m/z 224.

Gene Knockout in Aspergillus niger using CRISPR/Cas9

This protocol provides a general workflow for deleting a target gene (e.g., pyrA) in the this compound biosynthetic gene cluster to confirm its function.

Gene_Knockout_Workflow sgRNA_Design 1. sgRNA Design & Synthesis Transformation 4. Protoplast Preparation & Co-transformation sgRNA_Design->Transformation Donor_DNA 2. Donor DNA Construction (with selection marker) Donor_DNA->Transformation Cas9_Plasmid 3. Cas9-expressing Plasmid Cas9_Plasmid->Transformation Selection 5. Selection of Transformants Transformation->Selection Verification 6. Genomic DNA Extraction & PCR Verification Selection->Verification Analysis 7. Cultivation & Metabolite Analysis (HPLC-MS) Verification->Analysis Result Confirmation of Gene Function Analysis->Result

Workflow for gene knockout in Aspergillus niger.
  • sgRNA Design and Synthesis : Design and synthesize single guide RNAs (sgRNAs) that target the gene of interest (pyrA) for Cas9-mediated cleavage.[7][8][9]

  • Donor DNA Construction : Construct a donor DNA fragment containing a selectable marker (e.g., a gene conferring resistance to an antibiotic) flanked by homologous regions upstream and downstream of the target gene.[10][11]

  • Protoplast Preparation : Prepare protoplasts from young mycelia of Aspergillus niger by enzymatic digestion of the fungal cell wall.[7]

  • Co-transformation : Co-transform the protoplasts with the Cas9-expressing plasmid, the synthesized sgRNAs, and the donor DNA fragment using a polyethylene (B3416737) glycol (PEG)-mediated method.[7][8]

  • Selection of Transformants : Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic to select for transformants that have integrated the donor DNA.

  • Genomic DNA Extraction and PCR Verification : Isolate genomic DNA from the selected transformants and perform PCR using primers flanking the target gene to confirm its deletion and the correct integration of the selectable marker.[4]

  • Metabolite Analysis : Cultivate the confirmed gene knockout mutant and the wild-type strain under this compound-producing conditions. Extract the secondary metabolites and analyze by HPLC-MS to confirm the abolishment of this compound production in the mutant.[4]

Conclusion

This compound remains a compound of significant interest due to its unique chemical structure and antioxidant properties. The identification of its biosynthetic gene cluster and the development of genetic tools for its producing organisms, such as Aspergillus niger and Penicillium thymicola, have opened up avenues for further research and potential biotechnological applications. The detailed methodologies provided in this guide are intended to facilitate further exploration of this compound, from the discovery of new producers to the elucidation of its full therapeutic potential through metabolic engineering and drug development efforts.

References

Methodological & Application

Application Notes & Protocols: Isolation of Pyranonigrin A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family of compounds, which are characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] First isolated from Aspergillus niger, this compound has garnered significant interest within the scientific community due to its potent antioxidant and antimicrobial properties.[2][3][4] Structurally, this compound is a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid metabolite.[1] Its biosynthesis involves a complex pathway, and the responsible gene cluster has been identified in several fungal species, including Aspergillus niger and Penicillium thymicola.

These application notes provide a comprehensive overview and detailed protocols for the isolation, purification, and characterization of this compound from fungal cultures. The methodologies described are compiled from various scientific studies and are intended to serve as a guide for researchers in natural product chemistry, mycology, and drug discovery.

Biological Activity and Applications

This compound exhibits a range of biological activities that make it a promising candidate for further investigation in drug development. Its notable properties include:

  • Antioxidant Activity: this compound is a potent 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenger, demonstrating significant antioxidant capabilities. This activity is attributed to its chemical structure, which allows for the donation of a hydrogen atom to stabilize free radicals.

  • Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial activity against a broad spectrum of human and plant pathogens. It has shown efficacy against both Gram-positive and Gram-negative bacteria.

The diverse biological properties of this compound highlight its potential for applications in the pharmaceutical and agrochemical industries. Further research into its mechanism of action and potential therapeutic uses is warranted.

Producing Organisms

This compound has been isolated from several fungal species, indicating its distribution across different genera. The primary producers include:

  • Aspergillus niger : This is the most commonly cited source of this compound. Various strains, including ATCC 1015 and marine-derived isolates, are known to produce this compound.

  • Aspergillus tubingensis : An endophytic fungus identified as a producer of this compound.

  • Aspergillus violaceofuscus : This species produces Pyranoviolin A, a structural analog of this compound.

  • Penicillium brocae : A marine mangrove-associated fungus from which this compound has been isolated.

  • Penicillium thymicola : Genome mining has identified a biosynthetic gene cluster for this compound in this species.

  • Aspergillus awamori and Aspergillus saitoi : These fungi, used in the production of rice mold starters, have also been found to produce this compound.

Data Presentation

Table 1: Fungal Strains and Culture Conditions for this compound Production
Fungal StrainMediaIncubation TimeTemperatureReference
Aspergillus niger JSC-093350089GMM agar (B569324) plates5 days28°C
Aspergillus niger ATCC 1015GMM agar plates5 days28°C
Aspergillus tubingensis AN103Solid rice mediumNot SpecifiedNot Specified
Aspergillus violaceofuscus CBS 115571YES agar plates9 days25°C
Aspergillus saitoiSteamed rice7 days30°C
Penicillium thymicola IBT 5891Heterologous expression in A. nidulans4 daysNot Specified
Table 2: Extraction and Purification Parameters for this compound
Fungal StrainExtraction SolventsPurification MethodYieldReference
Aspergillus niger JSC-093350089Methanol (B129727), 1:1 Methanol-DichloromethaneHPLC-DAD-MSNot Specified
Aspergillus violaceofuscus CBS 115571Ethyl acetateNot SpecifiedNot Specified
Aspergillus saitoiMethanolPreparative HPLC14.6 mg from 50 g rice mold starter
Penicillium thymicola IBT 5891 (in A. nidulans)Not SpecifiedLC-MS0.1 mg/L

Experimental Protocols

Protocol 1: Culturing of Aspergillus niger for this compound Production

This protocol is based on the methodology described for Aspergillus niger JSC-093350089 and ATCC 1015.

Materials:

  • Aspergillus niger strain (e.g., ATCC 1015)

  • Glucose Minimal Medium (GMM) agar plates

  • Sterile distilled water

  • Hemocytometer or spectrophotometer for spore counting

  • Incubator

Procedure:

  • Prepare GMM agar plates according to standard recipes.

  • Grow the Aspergillus niger strain on a PDA plate for 7 days at 30°C to induce sporulation.

  • Harvest the spores by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer or by measuring the optical density.

  • Inoculate GMM agar plates with 1 x 10^7 spores per Petri dish (D = 10 cm).

  • Incubate the plates at 28°C for 5 days.

Protocol 2: Extraction of this compound from Aspergillus niger Solid Culture

This protocol is adapted from the methods used for Aspergillus niger solid cultures.

Materials:

  • Fungal culture plates from Protocol 1

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Sonicator

  • Filtration apparatus (e.g., Buchner funnel with Whatman filter paper)

  • Rotary evaporator

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • After the incubation period, chop the agar from the culture plates into small pieces.

  • Transfer the agar pieces to a flask and add 25 mL of methanol.

  • Sonicate the mixture for 1 hour.

  • Filter the mixture to separate the extract from the solid residue.

  • To the solid residue, add 25 mL of a 1:1 mixture of methanol and dichloromethane.

  • Sonicate the mixture for another 1 hour.

  • Filter the mixture and combine the two filtrates.

  • Evaporate the combined extract to dryness in vacuo using a rotary evaporator.

  • Re-dissolve the dried extract in 2 mL of 20% DMSO in methanol for subsequent analysis.

Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the purification of this compound based on common laboratory practices. Specific parameters may need to be optimized.

Materials:

  • Crude extract from Protocol 2

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

  • Filter the re-dissolved crude extract through a 0.22 µm syringe filter.

  • Equilibrate the C18 HPLC column with the initial mobile phase conditions (e.g., 90% water, 10% acetonitrile).

  • Inject an appropriate volume (e.g., 10 µL) of the filtered extract onto the column.

  • Run a gradient elution program, for example, from 10% to 100% acetonitrile over 30 minutes.

  • Monitor the elution profile using the PDA detector at relevant wavelengths (e.g., 254 nm and 295 nm).

  • Collect fractions corresponding to the peak of interest based on retention time and UV-Vis spectrum.

  • Analyze the collected fractions by mass spectrometry to confirm the presence of this compound (molecular weight: 223.05 g/mol ).

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

experimental_workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_purification Purification & Analysis start Inoculate Aspergillus niger spores on GMM agar incubation Incubate at 28°C for 5 days start->incubation harvest Harvest fungal biomass and agar incubation->harvest extraction1 Extract with Methanol (sonication) harvest->extraction1 extraction2 Extract with Methanol/Dichloromethane (sonication) extraction1->extraction2 filtration Filter and combine extracts extraction2->filtration evaporation Evaporate to dryness filtration->evaporation dissolve Re-dissolve extract evaporation->dissolve hplc Purify by HPLC dissolve->hplc analysis Analyze by MS and NMR hplc->analysis pure_compound Isolated this compound analysis->pure_compound

Caption: Workflow for the isolation and purification of this compound.

pyranonigrin_biosynthesis cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_modification Post-PKS-NRPS Modifications acetate Acetate (x4) pks_nrps PKS-NRPS Hybrid Enzyme (PyrA/PynA) acetate->pks_nrps glycine Glycine (x1) glycine->pks_nrps tetramic_acid Tetramic Acid Intermediate pks_nrps->tetramic_acid cyclization Cyclization (PyrC/PynG) tetramic_acid->cyclization modifications Dehydrogenation & Hydroxylation (PyrB) cyclization->modifications pyranonigrin_a This compound modifications->pyranonigrin_a

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes and Protocols for the Purification of Pyranonigrin A using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a fungal secondary metabolite, primarily produced by species such as Aspergillus niger, that has garnered interest for its antioxidant properties.[1][2] As a member of the pyranonigrin family, it features a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Effective purification of this compound is crucial for detailed bioactivity screening, structural elucidation, and further drug development endeavors. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and efficiency.

This document provides detailed application notes and protocols for the purification of this compound using both analytical and preparative HPLC. The methodologies described are compiled from existing literature and established principles of chromatography.

Data Presentation

Table 1: Analytical HPLC Method Parameters for this compound Analysis
ParameterValueReference
Column Reverse-phase C18 (3 µm; 2.1 x 100 mm)[3]
Mobile Phase A 5% Acetonitrile in Water + 0.05% Formic Acid[3]
Mobile Phase B 95% Acetonitrile in Water + 0.05% Formic Acid
Gradient Program 0-5 min: 0% B; 5-35 min: 0-100% B; 40-45 min: 100-0% B; 45-50 min: 0% B (re-equilibration)
Flow Rate 125 µL/min
Detection Diode-Array Detection (DAD) and Mass Spectrometry (MS)
Injection Volume 10 µL
Table 2: Proposed Preparative HPLC Method Parameters for this compound Purification
ParameterProposed ValueRationale
Column Reverse-phase C18 (5-10 µm; 20 x 250 mm)Standard for preparative scale-up.
Mobile Phase A Water with 0.1% Formic AcidStandard for preparative RP-HPLC.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard for preparative RP-HPLC.
Gradient Program Optimized based on analytical run; e.g., a focused gradient around the elution of this compound.To improve resolution and throughput.
Flow Rate 15-20 mL/minScaled up from analytical flow rate.
Detection UV-Vis at a specific wavelength (e.g., 254 nm or 280 nm)For triggering fraction collection.
Sample Loading 10-100 mg of crude extractDependent on column size and purity of the extract.

Experimental Protocols

Fungal Culture and Extraction of Crude this compound

This protocol is a general guideline for the extraction of secondary metabolites from fungal cultures.

Materials:

  • Aspergillus niger culture

  • Appropriate liquid or solid growth medium

  • Ethyl acetate

  • Methanol (B129727)

  • Dichloromethane

  • Rotary evaporator

  • Sonicator

  • Filtration apparatus

Procedure:

  • Cultivate Aspergillus niger in a suitable medium to promote the production of this compound.

  • After the incubation period, harvest the fungal biomass and/or the culture broth.

  • For solid media, chop the agar (B569324) into small pieces and extract with methanol, followed by a 1:1 mixture of methanol and dichloromethane. Use sonication to enhance extraction efficiency.

  • For liquid cultures, the supernatant can be extracted with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Redissolve the crude extract in a small volume of a suitable solvent (e.g., methanol or DMSO/methanol mixture) for HPLC analysis and purification.

Analytical HPLC Analysis of Crude Extract

Objective: To determine the retention time of this compound in the crude extract and to assess the complexity of the mixture.

Procedure:

  • Prepare the crude extract at a concentration of 1-5 mg/mL in the mobile phase starting condition (e.g., 95% A, 5% B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set up the analytical HPLC system according to the parameters outlined in Table 1 .

  • Inject 10 µL of the filtered sample and run the analysis.

  • Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum, and confirm its mass using the mass spectrometer.

Preparative HPLC Purification of this compound

Objective: To isolate this compound from the crude extract in larger quantities with high purity. This is a proposed protocol based on scaling up the analytical method.

Procedure:

  • Method Development: Based on the analytical chromatogram, develop a focused gradient for the preparative separation. The gradient should start with a mobile phase composition slightly weaker than that which elutes this compound and ramp up to a composition that is slightly stronger, over a shorter period.

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.

  • System Setup: Set up the preparative HPLC system with the parameters proposed in Table 2 .

  • Purification Run: Inject the prepared sample onto the preparative column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound as detected by the UV-Vis detector. Automated fraction collectors can be programmed to collect peaks based on a certain threshold of UV absorbance.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Table 1 ) to assess the purity of the isolated this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification cluster_final_product Final Product culture Fungal Culture (Aspergillus niger) extraction Solvent Extraction (Methanol/DCM or Ethyl Acetate) culture->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract analytical_hplc Analytical HPLC (Method Development) crude_extract->analytical_hplc preparative_hplc Preparative HPLC (Scale-up) analytical_hplc->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pure_pyranonigrin_a Purified this compound purity_check->pure_pyranonigrin_a

Caption: Experimental workflow for the purification of this compound.

hplc_scaling analytical Analytical HPLC - Small Column (e.g., 2.1 mm ID) - Low Flow Rate (e.g., 0.125 mL/min) - Small Injection Volume (e.g., 10 µL) scaling Scaling Principles - Maintain Resolution - Adjust Flow Rate Proportional to Column Cross-Sectional Area - Increase Injection Volume analytical->scaling preparative Preparative HPLC - Large Column (e.g., 20 mm ID) - High Flow Rate (e.g., 15-20 mL/min) - Large Injection Volume (e.g., >1 mL) scaling->preparative

Caption: Logical relationship for scaling up from analytical to preparative HPLC.

References

Application Notes and Protocols for the Solvent Extraction of Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranopyrrole class of compounds. Initially isolated from Aspergillus niger, it has also been identified in various Penicillium species.[1][2][3] This molecule has garnered significant interest within the scientific community due to its potent antioxidant properties, acting as a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenger.[2][4] Its unique chemical structure, featuring a pyrano[2,3-c]pyrrole bicyclic skeleton, and its biological activity make it a promising candidate for further investigation in drug discovery and development.[2]

These application notes provide a comprehensive overview of the solvent extraction protocols for this compound from fungal cultures. The included methodologies are based on established scientific literature to ensure reproducibility and efficiency.

Data Presentation: Solvent Systems for this compound Extraction

Solvent SystemFungal Source ExampleGeneral ObservationsReference(s)
Ethyl Acetate (B1210297) Aspergillus nigerCommonly used for partitioning from aqueous culture media. Effective in extracting a range of secondary metabolites.[5]
Methanol (B129727) Aspergillus nigerA polar solvent capable of extracting a broad spectrum of compounds. Often used for initial extraction from fungal biomass.[6][7]
Methanol-Dichloromethane (1:1) Aspergillus nigerA combination of polar and non-polar solvents to enhance the extraction of a wider range of metabolites.[6][7]
Methanol (80%) General Fungal/Plant ExtractionAqueous methanol is often more efficient than pure methanol for extracting polar and semi-polar compounds from biological matrices.[8]
Ethanol/Water Mixtures General Fungal/Plant ExtractionConsidered a "green" and effective solvent for extracting polyphenolic and antioxidant compounds. Mixtures can be optimized for specific targets.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction of this compound from fungal cultures. Protocol 1 describes a general method for extraction from solid-state fermentation, while Protocol 2 details extraction from liquid culture.

Protocol 1: Extraction of this compound from Solid-State Fungal Culture

This protocol is adapted from methodologies used for the extraction of secondary metabolites from Aspergillus niger grown on solid media.[6][7]

1. Fungal Culture and Harvest: a. Cultivate Aspergillus niger on a suitable solid medium (e.g., Glucose Mannitol Medium agar (B569324) plates) at 28°C for 5-7 days, or until sufficient growth is observed. b. After the incubation period, harvest the entire culture (fungal biomass and agar) and transfer it to a sterile beaker.

2. Extraction Procedure: a. Chop the harvested culture into small pieces to increase the surface area for extraction. b. To the fragmented culture, add methanol at a solid-to-solvent ratio of approximately 1:5 (w/v). c. Subject the mixture to ultrasonication for 1 hour. Ensure the temperature of the ultrasonic bath does not rise significantly to prevent degradation of the target compound. d. Separate the methanol extract from the solid residue by filtration through Whatman No. 1 filter paper. e. Perform a second extraction on the solid residue with a 1:1 mixture of methanol and dichloromethane (B109758) using the same procedure (sonication for 1 hour followed by filtration). f. Combine the two filtrates (the methanol extract and the methanol-dichloromethane extract).

3. Concentration and Preparation for Analysis: a. Evaporate the combined solvent extract to dryness in vacuo using a rotary evaporator. b. Re-dissolve the dried extract in a minimal volume of a suitable solvent (e.g., 20% dimethyl sulfoxide (B87167) in methanol) for subsequent purification and analysis.

4. Purification and Quantification (General): a. Further purify the crude extract using column chromatography, such as Open Column Chromatography (ODS), followed by High-Performance Liquid Chromatography (HPLC).[3] b. Analyze and quantify this compound using HPLC-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS).[6][7]

Protocol 2: Extraction of this compound from Liquid Fungal Culture

This protocol outlines a general procedure for extracting secondary metabolites from a liquid fermentation of Aspergillus niger.

1. Fungal Culture and Separation: a. Inoculate Aspergillus niger into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate with shaking for an appropriate period to allow for the production of secondary metabolites. b. Separate the fungal mycelium from the culture broth by filtration. The mycelium and broth can be processed separately to isolate intracellular and extracellular metabolites, respectively.

2. Extraction of Extracellular Metabolites (from Culture Broth): a. To the culture filtrate, add an equal volume of ethyl acetate. b. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction by vigorous shaking. c. Allow the layers to separate and collect the upper ethyl acetate layer. d. Repeat the extraction of the aqueous layer with ethyl acetate to maximize the recovery of this compound. e. Combine the ethyl acetate fractions and evaporate to dryness in vacuo.

3. Extraction of Intracellular Metabolites (from Mycelium): a. The harvested mycelium can be freeze-dried to remove water. b. The dried mycelium is then ground to a fine powder and extracted with a suitable solvent such as methanol or ethyl acetate, following a procedure similar to Protocol 1 (steps 2b-2f).

4. Concentration, Purification, and Analysis: a. The dried extracts from both extracellular and intracellular fractions can be re-dissolved, purified, and analyzed as described in Protocol 1 (steps 3 and 4).

Visualizations

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Antioxidant Action This compound Biosynthesis and Antioxidant Action cluster_biosynthesis Biosynthesis Pathway cluster_antioxidant Antioxidant Mechanism (DPPH Radical Scavenging) Acetate Units Acetate Units PKS-NRPS Hybrid Enzyme PKS-NRPS Hybrid Enzyme Acetate Units->PKS-NRPS Hybrid Enzyme Glycine Glycine Glycine->PKS-NRPS Hybrid Enzyme Tetramic Acid Intermediate Tetramic Acid Intermediate PKS-NRPS Hybrid Enzyme->Tetramic Acid Intermediate Cyclization & Oxidation Cyclization & Oxidation Tetramic Acid Intermediate->Cyclization & Oxidation This compound This compound Cyclization & Oxidation->this compound DPPH Radical DPPH• (Radical) DPPH-H DPPH-H (Non-Radical) DPPH Radical->DPPH-H Pyranonigrin A_antioxidant This compound Pyranonigrin A_antioxidant->DPPH-H H+ donation This compound Radical This compound• (Stabilized Radical) Pyranonigrin A_antioxidant->this compound Radical

Caption: Biosynthesis of this compound and its antioxidant action.

Pyranonigrin_A_Extraction_Workflow General Workflow for this compound Extraction Fungal Cultivation Fungal Cultivation Harvest Biomass/Broth Harvest Biomass/Broth Fungal Cultivation->Harvest Biomass/Broth Solvent Extraction Solvent Extraction Harvest Biomass/Broth->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract Chromatographic Purification Chromatographic Purification Crude Extract->Chromatographic Purification Pure this compound Pure this compound Chromatographic Purification->Pure this compound Analysis (HPLC-MS) Analysis (HPLC-MS) Pure this compound->Analysis (HPLC-MS)

Caption: Experimental workflow for this compound extraction.

References

Application Note and Protocol: Purification of Pyranonigrin A using ODS Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyranonigrin A is a polyketide-non-ribosomal peptide hybrid metabolite produced by various fungi, including Aspergillus niger and Penicillium thymicola.[1][2][3][4] Initially isolated from Aspergillus niger, its chemical structure has been identified as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.[1][2][5] This compound has garnered interest due to its antioxidant properties.[3][6][7] This application note provides a detailed protocol for the purification of this compound from a fungal culture extract using Octadecyl-silylated (ODS) silica (B1680970) gel column chromatography, a common reverse-phase chromatography technique.

Principle of ODS Column Chromatography

ODS column chromatography, also known as reverse-phase C18 chromatography, is a powerful technique for separating compounds based on their hydrophobicity. The stationary phase consists of silica particles chemically bonded with C18 alkyl chains, creating a non-polar surface. A polar mobile phase is used to elute the compounds. Non-polar compounds, like this compound, interact more strongly with the stationary phase and thus elute later than more polar impurities. By gradually increasing the concentration of an organic solvent in the mobile phase (gradient elution), the retained compounds can be selectively eluted, leading to their purification.

Experimental Protocol

This protocol outlines the steps for the extraction and purification of this compound from a fungal culture.

1. Fungal Cultivation and Extraction

  • Cultivation: Aspergillus niger or another this compound-producing strain is cultivated on a suitable medium, such as GMM agar (B569324) plates, at 28°C for 5 days.[6][8]

  • Extraction:

    • The agar medium is macerated into small pieces.

    • The macerated agar is extracted sequentially with methanol (B129727) (MeOH) and then with a 1:1 mixture of methanol and dichloromethane (B109758) (CH₂Cl₂).[6][8] Sonication for 1 hour during each extraction step can enhance the extraction efficiency.[6][8]

    • The extracts are filtered to remove solid debris.

    • The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[6][8]

2. ODS Column Chromatography Purification

  • Column Preparation:

    • An appropriate-sized ODS column is chosen based on the amount of crude extract.

    • The column is packed with ODS silica gel in a slurry with the initial mobile phase composition.

    • The packed column is equilibrated by washing with several column volumes of the initial mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • The crude extract is dissolved in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol.[6][8]

    • The dissolved sample is filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions: The following conditions are a starting point and may require optimization based on the specific crude extract and column used. This protocol adapts analytical conditions for preparative purposes.

ParameterValueReference
Stationary Phase ODS (C18) Silica Gel[6][8]
Mobile Phase A Water with 0.05% Trifluoroacetic Acid (TFA) or 20 mM Formic Acid[9]
Mobile Phase B Acetonitrile (B52724) (ACN) with 0.05% TFA or 20 mM Formic Acid[9]
Gradient Elution A step or linear gradient from an initial low percentage of B to a higher percentage. A starting point could be a linear gradient from 10% to 100% B over 30 minutes.[9]
Flow Rate Dependent on column dimensions. For preparative columns (e.g., 20 mm ID), a flow rate of 10-20 mL/min is common.[9]
Detection UV detector at 254 nm and 311 nm.[10]
Fraction Collection Fractions are collected based on the UV chromatogram peaks.

3. Analysis and Final Purification

  • Purity Analysis: The collected fractions are analyzed for the presence and purity of this compound using analytical High-Performance Liquid Chromatography (HPLC) with a C18 column and a photodiode array (PDA) detector.[6][8] The identity of this compound can be confirmed by comparing its retention time and UV spectrum with a known standard.[9][10] Further confirmation can be achieved through mass spectrometry, which should show a molecular ion peak corresponding to a molecular weight of approximately 223 g/mol .[10]

  • Final Purification (if necessary): Fractions containing this compound with insufficient purity can be pooled, concentrated, and subjected to a second round of purification using a shallower gradient or isocratic elution. A preparative HPLC system with 40% aqueous acetonitrile containing 0.05% trifluoroacetic acid has been reported for final purification.[9]

  • Solvent Removal: The purified fractions containing this compound are pooled, and the solvent is removed under reduced pressure to yield the pure compound.

Data Presentation

The following table summarizes key analytical data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₉NO₅[10]
Molecular Weight 223.18 g/mol [3][10]
UV λmax (MeOH) 209, 250, 311 nm[10]
UV λmax 215, 253, 295 nm[9]
Mass Spectrometry [M+H]⁺ m/z 224.0[10]
Mass Spectrometry [M-H]⁻ m/z 222.3[10]

Visualizations

Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Processing & Analysis A Fungal Cultivation (Aspergillus niger) B Extraction with MeOH and MeOH:CH2Cl2 A->B C Concentration (Crude Extract) B->C D ODS Column Chromatography C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F G Pooling of Pure Fractions F->G H Solvent Removal G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

ODS_Chromatography_Principle cluster_0 ODS Column cluster_1 Mobile Phase cluster_2 Analyte Interaction StationaryPhase Stationary Phase (Non-polar C18 chains) MobilePhase Mobile Phase (Polar solvent) PyranonigrinA This compound (Less Polar) MobilePhase->PyranonigrinA Weak Interaction PolarImpurities Polar Impurities MobilePhase->PolarImpurities Strong Interaction PyranonigrinA->StationaryPhase Strong Interaction (Longer Retention) PolarImpurities->StationaryPhase Weak Interaction (Shorter Retention)

Caption: Principle of ODS chromatography for this compound.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Data of Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the fungal metabolite Pyranonigrin A. It includes tabulated chemical shifts and coupling constants, a comprehensive experimental protocol for data acquisition, and a diagram of the proposed biosynthetic pathway. These resources are intended to support the identification, characterization, and further development of this compound and related compounds.

Introduction

This compound is a polyketide-non-ribosomal peptide hybrid metabolite produced by various fungi, including species of Aspergillus and Penicillium. It exhibits notable antioxidant and antimicrobial properties, making it a compound of interest for drug discovery and development. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and quality control of this natural product. This application note serves as a centralized resource for the 1H and 13C NMR data of this compound.

1H and 13C NMR Spectral Data

The 1H and 13C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

1H NMR Spectral Data of this compound (DMSO-d6)
Positionδ (ppm)MultiplicityJ (Hz)
75.11d8.8
8a2.85dd17.1, 5.0
8b2.59dd17.1, 7.8
1'6.26dq15.6, 6.7
2'5.89ddq15.6, 1.6, 1.6
3'1.77dd6.7, 1.6
NH8.61s
3-OH11.2br s
7-OH5.81d5.0
13C NMR Spectral Data of this compound (DMSO-d6)
Positionδ (ppm)
2161.4
398.4
4193.3
4a102.1
5169.5
775.9
7a169.0
832.7
1'131.5
2'125.0
3'17.9

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Isolation: this compound is typically isolated from fungal cultures (e.g., Aspergillus niger) grown on a suitable solid or in a liquid medium. Extraction is performed using organic solvents such as ethyl acetate (B1210297) or methanol, followed by chromatographic purification (e.g., silica (B1680970) gel column chromatography, HPLC).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D).

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent shimming issues.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Data were acquired on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz, equipped with a cryoprobe.

  • Temperature: The sample temperature was maintained at 298 K (25 °C) during all experiments.

  • 1H NMR:

    • Pulse Program: A standard single-pulse experiment (zg30) was used.

    • Spectral Width: 12 ppm

    • Acquisition Time: 3.0 seconds

    • Relaxation Delay: 2.0 seconds

    • Number of Scans: 16

  • 13C NMR:

    • Pulse Program: A standard proton-decoupled carbon experiment (zgpg30) was used.

    • Spectral Width: 220 ppm

    • Acquisition Time: 1.0 second

    • Relaxation Delay: 2.0 seconds

    • Number of Scans: 1024

  • 2D NMR (for structural confirmation):

    • Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were utilized to confirm proton-proton and proton-carbon correlations.

  • Data Processing:

    • The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin).

    • An exponential line broadening factor of 0.3 Hz was applied to the 1H FID, and 1.0 Hz to the 13C FID prior to Fourier transformation.

    • Phase and baseline corrections were applied manually.

    • Chemical shifts were referenced to the residual DMSO solvent peak (δH 2.50 ppm, δC 39.52 ppm).

Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from the precursors acetate and glycine (B1666218) and involves a series of enzymatic transformations catalyzed by a dedicated gene cluster. The key enzymes include a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid (PyrA), a hydrolase (PyrD), a flavin-dependent monooxygenase (PyrC), and a P450 monooxygenase (PyrB).

Pyranonigrin_A_Biosynthesis precursors Acetate + Glycine pks_nrps Polyketide-Glycine Adduct precursors->pks_nrps tetramic_acid Tetramic Acid Intermediate pks_nrps->tetramic_acid epoxide Epoxidated Intermediate tetramic_acid->epoxide pyranonigrin_s Pyranonigrin S epoxide->pyranonigrin_s Cyclization pyranonigrin_a This compound pyranonigrin_s->pyranonigrin_a Hydroxylation pyrA PyrA (PKS-NRPS) pyrA->pks_nrps pyrD PyrD (Hydrolase) pyrD->tetramic_acid pyrC PyrC (Monooxygenase) pyrC->epoxide pyrB1 PyrB (P450) pyrB1->pyranonigrin_s pyrB2 PyrB (P450) pyrB2->pyranonigrin_a

Caption: Proposed biosynthetic pathway of this compound.

The workflow for isolating and characterizing this compound is a standard procedure in natural product chemistry.

Experimental_Workflow fermentation Fungal Fermentation (e.g., Aspergillus niger) extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction purification Chromatographic Purification (Silica Gel, HPLC) extraction->purification pure_compound Pure this compound purification->pure_compound nmr_analysis NMR Spectroscopic Analysis (1H, 13C, 2D) pure_compound->nmr_analysis data_processing Data Processing & Interpretation nmr_analysis->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

Caption: Experimental workflow for this compound analysis.

Application Note: DPPH Radical Scavenging Assay for Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a fungal metabolite produced by various species, including Aspergillus niger, that has garnered interest for its potential biological activities.[1][2] Among these, its antioxidant properties are of significant interest for applications in human health and drug development.[3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used method to evaluate the antioxidant capacity of chemical compounds.[4] This application note provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound, guidance on data interpretation, and a summary of available data.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, with a deep violet color and a characteristic absorbance maximum around 517 nm. When an antioxidant compound, such as this compound, is added to the DPPH solution, it reduces the DPPH radical to DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction results in a color change from violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[4]

Data Presentation

CompoundAssayEC50/IC50 (µM)Positive ControlPositive Control IC50 (µM)
Pyranonigrin LDPPH Radical Scavenging553Ascorbic Acid~25-50
This compound DPPH Radical Scavenging To be determined Ascorbic Acid To be determined

IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Experimental Protocols

This section provides a detailed methodology for performing the DPPH radical scavenging assay for this compound.

Materials and Reagents
  • This compound (of known purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol), analytical grade

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplates or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily and kept in the dark.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution. The concentration may be adjusted based on the expected activity.

  • Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control Solution (e.g., Ascorbic Acid): Prepare a stock solution of ascorbic acid in methanol and perform serial dilutions in the same manner as for this compound.

Assay Procedure (96-well plate format)
  • Blank: To three wells, add 100 µL of methanol.

  • Control (DPPH only): To three wells, add 50 µL of methanol and 50 µL of the DPPH working solution.

  • Sample: To triplicate wells for each concentration of this compound, add 50 µL of the respective this compound dilution and 50 µL of the DPPH working solution.

  • Positive Control: To triplicate wells for each concentration of the positive control, add 50 µL of the respective ascorbic acid dilution and 50 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 value: Plot the % Inhibition against the corresponding concentrations of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis.

Visualizations

DPPH Assay Principle

The following diagram illustrates the basic principle of the DPPH radical scavenging assay.

DPPH_Principle DPPH DPPH• DPPHH DPPH-H DPPH->DPPHH Reduction Antioxidant Py-A-H Antioxidant_Ox Py-A• Antioxidant->Antioxidant_Ox Oxidation

Caption: Principle of the DPPH radical scavenging assay.

Experimental Workflow

The diagram below outlines the key steps of the DPPH radical scavenging assay protocol.

DPPH_Workflow prep_solutions Prepare DPPH, this compound, and Control Solutions add_reagents Add Reagents to 96-well Plate (Blank, Control, Samples) prep_solutions->add_reagents incubate Incubate in Dark (30 min, RT) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the DPPH assay.

Potential Signaling Pathway Involvement

The antioxidant activity of this compound, by scavenging free radicals, may contribute to the modulation of cellular signaling pathways sensitive to oxidative stress. One such pathway is the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway PyA This compound ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical model) PyA->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Oxidative Stress Disrupts Complex Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nrf2 Release & Translocation ARE Antioxidant Response Element (ARE) (in DNA) Nrf2->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Hypothetical involvement in the Nrf2-ARE pathway.

References

Total Synthesis of Pyranonigrin A Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthetic approaches toward Pyranonigrin A analogs, focusing on the total synthesis of Pyranonigrin J and I. While a total synthesis of this compound has not been detailed in the reviewed literature, the methodologies presented for its close analogs offer a robust framework for accessing this class of molecules. This document includes key experimental protocols, quantitative data for synthetic steps, and a visualization of the synthetic strategy.

Introduction

Pyranonigrins are a family of fungal secondary metabolites characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] this compound, in particular, has garnered interest for its antioxidative properties.[1] The development of synthetic routes to this compound and its analogs is crucial for further biological evaluation and the exploration of their therapeutic potential. This application note details a successful convergent total synthesis of Pyranonigrin J and I, providing a blueprint for the synthesis of other members of this family, including a proposed pathway to this compound.

Synthetic Strategy Overview

The total synthesis of Pyranonigrin J and I, as developed by Drescher and Brückner, employs a convergent approach.[2] The key steps involve the synthesis of two main fragments: a "Western building block" derived from L-serine and an "Eastern building block" in the form of a stannane. These fragments are coupled via a Stille reaction, followed by a Lacey-Dieckmann cyclization to construct the core tetramic acid moiety.[2]

G cluster_western Western Building Block Synthesis cluster_eastern Eastern Building Block Synthesis cluster_coupling_cyclization Coupling and Cyclization L_Serine L-Serine Derivative Western_Block Substituted Bromoalkene (Western Building Block) L_Serine->Western_Block Aminolysis Aminolysis_Reagent β-Ketothioester Aminolysis_Reagent->Western_Block Eastern_Precursor Precursor Stannane Tributylstannylated Nonadiene (B8540087) (Eastern Building Block) Eastern_Precursor->Stannane Stille_Coupling Stille Coupling Beta_Ketoamide β-Ketoamide Intermediate Lacey_Dieckmann Lacey-Dieckmann Cyclization Pyranonigrin_Analog Pyranonigrin J / I

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Pyranonigrin J and I.[2]

StepProductYield (%)
Stille Coupling (for Pyranonigrin J)β-Ketoamide Intermediate (S)-1171
Stille Coupling (for Pyranonigrin I)β-Ketoamide Intermediate (S)-1265
Lacey-Dieckmann Cyclization (for J)DMB-protected Tetramic Acid (S)-2680
Lacey-Dieckmann Cyclization (for I)Pyranonigrin I (S)-464
Deprotection (for Pyranonigrin J)Pyranonigrin J (S)-364
Overall Yield (Pyranonigrin J) ~20
Overall Yield (Pyranonigrin I) ~6.3

Experimental Protocols

The following are detailed protocols for the key reactions in the synthesis of Pyranonigrin J and I. All reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

General Considerations

All reagents should be of high purity and solvents should be dried according to standard procedures. Tetrahydrofuran (THF) was distilled from potassium, diethyl ether from sodium-potassium alloy, and dichloromethane (B109758) (CH2Cl2) and triethylamine (B128534) (NEt3) from CaH2. Flash column chromatography was performed using silica (B1680970) gel 60 (230–400 mesh) or C18-reversed phase silica gel.

Protocol 1: Stille Coupling for the Synthesis of β-Ketoamide Intermediate

This protocol describes the coupling of the "Western" and "Eastern" building blocks.

Materials:

  • Substituted bromoalkene ("Western building block")

  • Tributylstannylated nonadiene ("Eastern building block")

  • Pd(PPh3)4 (Palladium catalyst)

  • Anhydrous THF

Procedure:

  • To a solution of the substituted bromoalkene in anhydrous THF, add the tributylstannylated nonadiene.

  • Add Pd(PPh3)4 to the mixture.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired β-ketoamide.

Protocol 2: Desilylative Lacey-Dieckmann Cyclization

This protocol describes the formation of the tetramic acid core.

Materials:

  • β-Ketoamide intermediate

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)

  • Anhydrous THF

Procedure:

  • Dissolve the β-ketoamide intermediate in anhydrous THF.

  • Add 8 equivalents of a 1M solution of TBAF in THF to the reaction mixture.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tetramic acid.

Protocol 3: Deprotection to Yield Pyranonigrin J

This protocol describes the final deprotection step for the synthesis of Pyranonigrin J.

Materials:

  • DMB-protected tetramic acid

  • Thioanisole (B89551)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the DMB-protected tetramic acid in a 3:1 mixture of CH2Cl2 and TFA.

  • Add thioanisole as a cation scavenger.

  • Stir the mixture at room temperature for approximately 2.25 hours.

  • Add water and CH2Cl2, separate the layers, and extract the aqueous layer with CH2Cl2.

  • Wash the combined organic layers with brine and dry over Na2SO4.

  • Remove the solvent under reduced pressure and purify the residue by reverse-phase flash chromatography to obtain Pyranonigrin J.

Proposed Biosynthetic Pathway of this compound

While a total synthesis of this compound is not yet reported, its biosynthesis has been investigated. The proposed pathway involves a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid enzyme.

G Acetyl_CoA Acetyl-CoA PKS_NRPS PKS-NRPS (PyrA) Acetyl_CoA->PKS_NRPS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->PKS_NRPS Glycine Glycine Glycine->PKS_NRPS Polyketide_Peptide Polyketide-Peptide Intermediate PKS_NRPS->Polyketide_Peptide Cyclization Cyclization Polyketide_Peptide->Cyclization Pyrrolinone Pyrrolinone Intermediate Cyclization->Pyrrolinone Epoxidation Epoxidation-mediated Cyclization (PyrC) Pyrrolinone->Epoxidation Pyrano_Pyrrole Pyrano[2,3-c]pyrrole Core Epoxidation->Pyrano_Pyrrole Dehydrogenation_Hydroxylation Dehydrogenation & Hydroxylation (PyrB) Pyrano_Pyrrole->Dehydrogenation_Hydroxylation Pyranonigrin_A This compound Dehydrogenation_Hydroxylation->Pyranonigrin_A

Conclusion

The synthetic route to Pyranonigrin J and I provides a solid foundation for accessing the broader family of pyranonigrin natural products. The detailed protocols and quantitative data presented herein are intended to facilitate the work of researchers in natural product synthesis and medicinal chemistry. Future work will likely focus on the adaptation of this strategy to achieve the first total synthesis of this compound, which will be crucial for a more in-depth investigation of its biological properties.

References

Application Notes and Protocols for In Vitro Antioxidant Studies of Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a fungal secondary metabolite, notably produced by species such as Aspergillus niger and Penicillium thymicola.[1][2] It belongs to a class of compounds characterized by a pyrano[2,3-c]pyrrole bicyclic skeleton.[2] Emerging research has highlighted the antioxidant properties of pyranonigrins, suggesting their potential as therapeutic agents against conditions associated with oxidative stress.[1][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3]

These application notes provide a comprehensive guide for the in vitro evaluation of the antioxidant potential of this compound. Detailed protocols for common antioxidant assays are provided, along with a summary of available quantitative data and a discussion of potential signaling pathways involved in its antioxidant mechanism.

Data Presentation: Quantitative Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound and its analogs. Further research is required to establish a more comprehensive quantitative profile of this compound's antioxidant capacity across various assays.

CompoundAssayResult (IC50/EC50)Organism/SourceReference
Pyranonigrin LAntioxidant Assay553 μM (EC50)Penicillium adametzii[3][4]
This compoundDPPH Radical ScavengingActivity ConfirmedAspergillus niger[1][2][5]
This compoundSuperoxide Radical ScavengingActivity ConfirmedAspergillus niger[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of the positive control (ascorbic acid or Trolox) in methanol.

  • Assay Protocol:

    • Add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) to the wells of a 96-well microplate.

    • Prepare wells for the positive control with similar concentrations.

    • Prepare a blank well containing 100 µL of methanol.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Protocol:

    • Add 10 µL of various concentrations of this compound to the wells of a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated as:

      where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value can be determined from a dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Phosphate-buffered saline (PBS)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well black-walled plate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment and Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various non-toxic concentrations of this compound and 25 µM DCFH-DA in serum-free medium for 1 hour. Include a vehicle control (medium with DCFH-DA only).

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 600 µM AAPH in PBS to induce oxidative stress.

  • Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation:

    • The area under the curve (AUC) is calculated from the fluorescence kinetics.

    • The CAA value is calculated as:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The EC50 value, the concentration required to provide 50% antioxidant activity, can be determined.

Potential Signaling Pathways

The antioxidant activity of natural compounds is often mediated through the modulation of specific cellular signaling pathways that regulate the expression of endogenous antioxidant enzymes and inflammatory responses. While direct evidence for this compound's interaction with these pathways is still emerging, its antioxidant properties suggest potential involvement of the following key pathways:

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). It is plausible that this compound could activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant defenses.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PyranonigrinA This compound PyranonigrinA->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK activates PyranonigrinA This compound PyranonigrinA->MAPKKK may inhibit MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK activates JNK_p38 JNK / p38 MAPKK->JNK_p38 activates Inflammation_Apoptosis Inflammation Apoptosis JNK_p38->Inflammation_Apoptosis leads to NFkB_Pathway cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress IKK IKK Complex Oxidative_Stress->IKK activates PyranonigrinA This compound PyranonigrinA->IKK may inhibit IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB-IκBα Complex IkB->NFkB_complex degrades NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Inflammatory_Genes Inflammatory Genes NFkB_n->Inflammatory_Genes activates transcription Workflow Start Start: this compound Sample DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS CAA Cellular Antioxidant Activity (CAA) Assay Start->CAA Data_Analysis Data Analysis (IC50 / EC50 Determination) DPPH->Data_Analysis ABTS->Data_Analysis CAA->Data_Analysis Signaling_Studies Mechanistic Studies (Nrf2, MAPK, NF-κB) Data_Analysis->Signaling_Studies End Conclusion on Antioxidant Potential Signaling_Studies->End

References

Pyranonigrin A: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a fungal metabolite first isolated from Aspergillus niger. As a member of the pyranonigrin family of compounds, it possesses a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Emerging research has highlighted its potential as a therapeutic agent, with demonstrated antioxidant and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound, with a focus on its anticancer and anti-inflammatory activities. While comprehensive quantitative data for this compound is still emerging, this guide consolidates available information and provides protocols based on established methodologies for evaluating similar natural products.

Therapeutic Potential

This compound has been identified as a compound of interest for its biological activities. It has shown radical scavenging activity, suggesting antioxidant potential.[2] Furthermore, its structural similarity to other bioactive fungal metabolites points towards a broader therapeutic utility that warrants further investigation.

Anticancer Activity

Limited studies have directly assessed the cytotoxic effects of this compound against cancer cell lines. One study reported weak cytotoxicity, with 15% inhibition against the mouse lymphoma cell line L5178Y.[3] However, the broader anticancer potential across various cancer types remains an active area of research. The protocols provided below will enable researchers to systematically evaluate the cytotoxic and anti-proliferative effects of this compound.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are not extensively available, research on the closely related compound, pyrenocine A, offers significant insights. Pyrenocine A has been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] This inhibition is mediated through the MyD88-dependent Toll-like receptor signaling pathway, which is a critical component of the innate immune response. A key downstream target of this pathway is the transcription factor NF-κB, which regulates the expression of numerous pro-inflammatory genes. The inhibitory action of pyrenocine A on this pathway suggests that this compound may exert its anti-inflammatory effects through a similar mechanism, specifically by modulating NF-κB signaling.[4][5]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates for data organization. Researchers are encouraged to populate these tables with their experimental findings. For comparative purposes, data on related compounds are included where available.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssayIC50 / % InhibitionReference
This compound L5178Y (Mouse Lymphoma)Not Specified15% inhibition[3]
Pyranocine ABel-7402 (Human Liver Cancer)Not SpecifiedIC50: 7.6 µM[6]
Pyranocine AHT1080 (Human Fibrosarcoma)Not SpecifiedIC50: 10.22 µM[6]
Pyranonigrin LNot SpecifiedAntioxidant Assay (DPPH)EC50: 553 μM[7]

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

CompoundCell LineInflammatory MediatorInhibition DataReference
This compound RAW 264.7 (Murine Macrophage)Nitric Oxide (NO)Data to be determined
This compound RAW 264.7 (Murine Macrophage)TNF-αData to be determined
This compound RAW 264.7 (Murine Macrophage)IL-6Data to be determined
Pyrenocine ARAW 264.7 (Murine Macrophage)Nitric Oxide (NO)Potent Inhibition[4][5]
Pyrenocine ARAW 264.7 (Murine Macrophage)PGE2Potent Inhibition[4][5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic potential of this compound.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, etc.)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Griess Assay for Nitric Oxide (NO) Inhibition

Objective: To measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve using sodium nitrite (0-100 µM).

  • Add 50 µL of Griess Reagent Part A to each well of the supernatant plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration and the percentage of NO inhibition.

Protocol 3: ELISA for Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition

Objective: To quantify the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at an appropriate density.

  • Incubate for 24 hours.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.

Visualizations

Proposed Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the inflammatory response, based on the activity of the related compound pyrenocine A. It is hypothesized that this compound may interfere with the NF-κB signaling pathway.

Pyranonigrin_A_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB PyranonigrinA This compound PyranonigrinA->IKK Inhibits (Proposed) NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow for Assessing Therapeutic Potential

This workflow outlines the logical progression of experiments to evaluate this compound as a therapeutic agent.

Experimental_Workflow start Start: this compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening start->anti_inflammatory select_cell_lines Select Sensitive Cancer Cell Lines cytotoxicity->select_cell_lines mechanism Mechanism of Action Studies select_cell_lines->mechanism no_inhibition Nitric Oxide Inhibition (Griess Assay) anti_inflammatory->no_inhibition cytokine_inhibition Cytokine Inhibition (ELISA: TNF-α, IL-6) anti_inflammatory->cytokine_inhibition no_inhibition->mechanism cytokine_inhibition->mechanism nfkb_assay NF-κB Pathway Analysis (e.g., Western Blot for p65) mechanism->nfkb_assay end Therapeutic Candidate nfkb_assay->end

Workflow for the evaluation of this compound's therapeutic potential.

References

Application Notes and Protocols for Pyranonigrin A in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family of compounds, which are characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Originally isolated from Aspergillus niger, its biosynthetic gene cluster has also been identified in Penicillium thymicola.[1][2] The biosynthesis involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[1][3] While initially investigated for various biological activities, its most prominent and consistently reported feature is its antioxidant, radical-scavenging capability. This document provides detailed application notes on its known biological activities and protocols for its isolation, characterization, and bioactivity assessment to guide researchers in the field of drug discovery.

Application Notes

Antioxidant and Radical Scavenging Activity

This compound has demonstrated notable activity as a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenger. This property is central to its potential therapeutic applications, as oxidative stress is implicated in a wide range of pathologies, including neurodegenerative diseases, inflammation, and cancer. The pyranonigrin family of compounds, in general, are recognized for their antioxidative properties. For instance, the related compound Pyranonigrin L exhibits anti-oxidative activity with a measured EC₅₀ value. The antioxidant capacity of this compound makes it a valuable lead compound for the development of drugs targeting oxidative stress-related conditions.

Antimicrobial Potential

The antimicrobial activity of the pyranonigrin family is variable. Some derivatives, like Pyranonigrin F, have shown potent antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 0.5 µg/mL against pathogens such as Staphylococcus aureus. However, studies on closely related analogs suggest that specific structural features are critical for this activity. For example, Pyranoviolin A, a C-3 methoxy (B1213986) analog of an active pyranonigrin, was found to be inactive, indicating that the C-3 hydroxy group may be essential for antibacterial effects. While this compound has been mentioned in the context of antimicrobial activity, specific and potent activity data are not as well-documented as for other members of its class. Therefore, its primary utility may not be as a direct antimicrobial agent, but rather as a scaffold for synthetic modification.

Enzyme Inhibition Studies: A Case Study with IMPDH

In drug discovery, identifying specific molecular targets is crucial. The biosynthetic gene cluster for this compound in P. thymicola was found to contain a second copy of the gene encoding inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for guanine (B1146940) nucleotide biosynthesis. This arrangement is similar to the gene cluster for mycophenolic acid (MPA), a known IMPDH inhibitor, leading to the hypothesis that this compound might also inhibit IMPDH.

However, subsequent in vitro enzymatic assays conclusively demonstrated that this compound does not inhibit IMPDH activity, even at concentrations up to 30 μM. This finding is significant as it rules out IMPDH as a direct target and serves as a critical piece of information for researchers, preventing the misdirection of resources in developing this compound as an antiviral, antibacterial, or anticancer agent via this specific mechanism of action.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds to provide a comparative overview of their biological activities.

CompoundAssayTarget/OrganismResultReference
This compound IMPDH InhibitionInosine-5′-monophosphate dehydrogenaseNo inhibition at 30 µM
This compound AntioxidantDPPH Radical ScavengingActive (qualitative)
Pyranonigrin F AntibacterialStaphylococcus aureusMIC: 0.5 µg/mL
Pyranonigrin L AntioxidantNot specifiedEC₅₀: 553 µM
Pyranoviolin A AntibacterialS. aureus, P. aeruginosa, E. coli, etc.Inactive

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol describes a general method for isolating this compound from fungal cultures, adapted from procedures for related compounds.

Materials:

  • Fungal culture of Aspergillus niger or Penicillium thymicola

  • Culture medium (e.g., Potato Dextrose Broth supplemented with starch)

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Octadecylsilanized (ODS) silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

Method:

  • Cultivation: Inoculate the fungus in a suitable liquid medium and incubate for a period sufficient for secondary metabolite production (e.g., 4-7 days) with shaking.

  • Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the broth and the mycelia separately with an equal volume of ethyl acetate three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • ODS Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to an ODS column. Elute the column with a stepwise gradient of methanol in water.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography or LC-MS to identify those containing this compound.

  • HPLC Purification: Pool the fractions containing the target compound and concentrate them. Perform final purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol/water gradient) to yield pure this compound.

  • Structure Verification: Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines a standard method to quantify the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (1,1-diphenyl-2-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Method:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of this compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: IMPDH Inhibition Assay

This protocol is based on the methodology used to test and confirm that this compound does not inhibit IMPDH.

Materials:

  • Purified IMPDH enzyme (recombinantly expressed)

  • This compound

  • Inosine monophosphate (IMP) substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺) cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Method:

  • Reaction Mixture Preparation:

    • In a microplate or cuvette, prepare the reaction mixture containing the assay buffer, NAD⁺, and the IMPDH enzyme.

    • Add this compound to the desired final concentration (e.g., 30 µM). For the control, add the solvent (e.g., DMSO) used to dissolve the compound.

    • Pre-incubate the mixture for 5-10 minutes at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate, IMP.

  • Monitoring the Reaction:

    • Immediately monitor the increase in absorbance at 340 nm over time. This measures the formation of NADH, which is a product of the IMPDH-catalyzed reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for both the control and the this compound-treated samples.

    • Compare the reaction rates. A significant decrease in the rate in the presence of this compound would indicate inhibition. The reported result is that no significant difference is observed.

Visualizations

cluster_PKS_NRPS PKS-NRPS Module (PyrA) cluster_modification Post-PKS-NRPS Modification Acetate 4x Acetate PKS_NRPS PKS-NRPS Hybrid (PyrA) Acetate->PKS_NRPS Glycine 1x Glycine Glycine->PKS_NRPS Intermediate Tetramic Acid Intermediate PKS_NRPS->Intermediate Release & Dieckmann Cyclization FMO Flavin-dependent Monooxygenase (PyrC) Intermediate->FMO Epoxidation & Cyclization P450 P450 Monooxygenase (PyrB) PyranonigrinA This compound P450->PyranonigrinA FMO->P450 Dehydrogenation & Hydroxylation

Caption: Proposed biosynthetic pathway for this compound.

cluster_assays Bioactivity Screening Culture Fungal Culture (e.g., P. thymicola) Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Crude Crude Extract Extraction->Crude Purification Chromatography (ODS, HPLC) Crude->Purification PureCmpd Pure this compound Purification->PureCmpd Assay_Antiox Antioxidant Assay (DPPH) PureCmpd->Assay_Antiox Assay_Antimicrob Antimicrobial Assay (MIC Determination) PureCmpd->Assay_Antimicrob Assay_Enzyme Enzyme Inhibition (IMPDH Assay) PureCmpd->Assay_Enzyme cluster_hypothesis Initial Hypothesis cluster_result Experimental Result GeneCluster This compound gene cluster contains IMPDH homolog Hypothesis Hypothesis: This compound inhibits IMPDH GeneCluster->Hypothesis MPA MPA (known IMPDH inhibitor) gene cluster also has IMPDH homolog MPA->Hypothesis Assay In Vitro Enzymatic Assay Hypothesis->Assay Test Result Conclusion: This compound does NOT inhibit IMPDH Assay->Result

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pyranonigrin A Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Pyranonigrin A production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the yield of this compound in fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

This compound is a secondary metabolite with a unique pyrano[2,3-c]pyrrole bicyclic skeleton. It is known to be produced by certain filamentous fungi, most notably Aspergillus niger and Penicillium thymicola.[1] The biosynthesis of this compound involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[1]

Q2: What are the key factors influencing the yield of this compound in fermentation?

The production of this compound, like many fungal secondary metabolites, is highly sensitive to fermentation conditions. Key influencing factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[2][3][4] Genetic factors of the producing strain also play a crucial role.

Q3: Is there a known inducer for this compound production?

Yes, studies have shown that the addition of starch to the culture medium can act as an inducer for this compound production in Penicillium thymicola, resulting in a yield of approximately 3 mg/L.[1]

Q4: What are the precursor molecules for the biosynthesis of this compound?

Isotope labeling studies have demonstrated that the backbone of this compound is derived from four units of acetate (B1210297) and one unit of glycine (B1666218).[1] This suggests that supplementing the fermentation medium with these precursors could potentially enhance the yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation.

ProblemPossible Cause(s)Suggested Solution(s)
No or very low yield of this compound - Inappropriate culture medium composition.- Suboptimal pH or temperature.- Insufficient aeration or agitation.- The biosynthetic gene cluster for this compound is silent under the tested conditions.- Medium Optimization: Start with a Glucose Minimal Medium (GMM) and supplement with starch as an inducer. Test different carbon sources such as glucose, fructose, and maltose, and various nitrogen sources like peptone, yeast extract, and ammonium (B1175870) salts to find the optimal combination.[5][6]- Parameter Optimization: Systematically vary the pH (between 5.0 and 6.5) and temperature (between 28°C and 35°C) to identify the optimal conditions for your specific strain.[2][7]- Improve Aeration: Increase the agitation speed in submerged fermentation to improve oxygen transfer. For shake flask cultures, ensure adequate headspace and use baffled flasks.[3][4]- Gene Cluster Activation: If optimization of culture conditions fails, consider strategies to activate the silent gene cluster, such as co-cultivation with other microorganisms or the use of epigenetic modifiers.[8]
Inconsistent batch-to-batch yield - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermentation parameters.- Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring a consistent spore concentration or mycelial biomass for each fermentation.- Precise Media Preparation: Carefully control the weighing and mixing of all media components. Prepare larger batches of media to minimize variability between experiments.- Monitor and Control Parameters: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to maintain consistent conditions throughout the fermentation process.
Mycelial pellet formation leading to poor yield - High agitation speed causing shear stress.- Specific characteristics of the fungal strain.- Optimize Agitation: Reduce the agitation speed to minimize shear stress on the mycelia. Experiment with different impeller designs that provide good mixing with lower shear.- Strain Selection: If pellet formation is a persistent issue, consider screening for mutant strains with a more filamentous growth morphology in submerged culture.
Difficulty in extracting and purifying this compound - Inefficient extraction solvent.- Complex fermentation broth matrix.- Solvent Selection: Use a solvent system appropriate for this compound. A common approach is a two-step extraction with methanol (B129727) followed by a 1:1 mixture of methanol and dichloromethane.[9]- Chromatography: Employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for purification. A C18 reverse-phase column is suitable for this purpose.[9]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production in Aspergillus niger

This protocol provides a starting point for optimizing this compound production in Aspergillus niger.

1. Inoculum Preparation:

  • Grow Aspergillus niger on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days until sporulation.

  • Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL.

2. Fermentation Medium (Glucose Minimal Medium - GMM):

ComponentConcentration (g/L)
Glucose10.0
NaNO₃6.0
KCl0.52
MgSO₄·7H₂O0.52
KH₂PO₄1.52
Starch (inducer)10.0 - 30.0
Hutner's Trace Elements1 mL
Adjust pH to 6.5

Hutner's Trace Elements (per 100 mL): ZnSO₄·7H₂O (2.2 g), H₃BO₃ (1.1 g), MnCl₂·4H₂O (0.5 g), FeSO₄·7H₂O (0.5 g), CoCl₂·6H₂O (0.16 g), CuSO₄·5H₂O (0.16 g), (NH₄)₆Mo₇O₂₄·4H₂O (0.11 g), EDTA (5.0 g). Heat to dissolve, cool, and adjust pH to 6.5-6.8 with KOH.

3. Fermentation Conditions:

  • Inoculate 100 mL of GMM in a 250 mL baffled flask with 1 mL of the spore suspension.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.

4. Extraction and Analysis:

  • Separate the mycelium from the broth by filtration.

  • Extract the broth with an equal volume of ethyl acetate twice.

  • Combine the organic phases and evaporate to dryness.

  • Re-dissolve the extract in methanol for HPLC analysis.

HPLC Analysis Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 3 µm, 2.1 x 100 mm)
Mobile Phase Gradient of acetonitrile (B52724) in water (both with 0.05% formic acid)
Gradient 0-5 min: 0% B; 5-35 min: 0-100% B; 40-45 min: 100-0% B
Flow Rate 125 µL/min
Detection Diode Array Detector (DAD) and Mass Spectrometry (MS)
Expected [M+H]⁺ for this compound m/z = 224
Protocol 2: Precursor Feeding Strategy

To potentially increase the yield of this compound, a precursor feeding strategy can be employed.

  • Prepare the fermentation as described in Protocol 1.

  • After 48 hours of incubation (once the culture is in the exponential growth phase), add a sterile-filtered solution of sodium acetate and glycine to the culture.

  • Test a range of final concentrations for both precursors (e.g., 1-5 g/L for sodium acetate and 0.5-2 g/L for glycine).

  • Continue the fermentation and monitor this compound production daily by HPLC.

Visualizations

Biosynthetic Pathway Logic

PyranonigrinA_Biosynthesis Acetate Acetate (x4) PKS_NRPS PKS-NRPS Hybrid (pyrA) Acetate->PKS_NRPS Glycine Glycine (x1) Glycine->PKS_NRPS Intermediate Polyketide-Peptide Intermediate PKS_NRPS->Intermediate Tailoring_Enzymes Tailoring Enzymes (pyrB, pyrC, etc.) Intermediate->Tailoring_Enzymes Pyranonigrin_A This compound Tailoring_Enzymes->Pyranonigrin_A

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Yield Optimization

Optimization_Workflow Start Select Producer Strain (e.g., A. niger) Medium Prepare Base Medium (e.g., GMM + Starch) Start->Medium Culture_Parameters Vary Culture Parameters (pH, Temp, Aeration) Medium->Culture_Parameters Precursor_Feeding Test Precursor Feeding (Acetate, Glycine) Medium->Precursor_Feeding Analysis HPLC Analysis Culture_Parameters->Analysis Precursor_Feeding->Analysis Data_Analysis Analyze Yield Data Analysis->Data_Analysis Data_Analysis->Culture_Parameters Iterate Data_Analysis->Precursor_Feeding Iterate Optimized_Conditions Identify Optimal Conditions Data_Analysis->Optimized_Conditions

Caption: Workflow for optimizing this compound production.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low/No this compound Yield Check_Medium Is the medium composition optimal? Start->Check_Medium Check_Params Are fermentation parameters (pH, Temp, Aeration) optimal? Check_Medium->Check_Params Yes Optimize_Medium Action: Optimize carbon/nitrogen sources. Add starch as an inducer. Check_Medium->Optimize_Medium No Check_Inoculum Is the inoculum standardized? Check_Params->Check_Inoculum Yes Optimize_Params Action: Systematically vary pH, temp, and aeration/agitation. Check_Params->Optimize_Params No Silent_Cluster Is the gene cluster silent? Check_Inoculum->Silent_Cluster Yes Standardize_Inoculum Action: Develop a standard inoculum protocol. Check_Inoculum->Standardize_Inoculum No Activate_Cluster Action: Try co-cultivation or epigenetic modifiers. Silent_Cluster->Activate_Cluster Yes Success Yield Increased Optimize_Medium->Success Optimize_Params->Success Standardize_Inoculum->Success Activate_Cluster->Success

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Total Synthesis of Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Pyranonigrin A. The content is structured to address specific experimental challenges, offering potential solutions and detailed protocols based on methodologies reported for closely related natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound presents several key challenges:

  • Construction of the bicyclic pyrano[2,3-c]pyrrole core: This unique heterocyclic system requires careful strategic planning to achieve its formation efficiently.

  • Stereochemical control: The molecule contains multiple stereocenters, and their correct configuration is crucial for biological activity. The absolute configuration has been determined as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.[1]

  • Instability of intermediates: Tetramic acid derivatives and related intermediates can be unstable under certain reaction conditions, leading to degradation and low yields.[2]

  • Synthesis of the substituted side chain: The (1E)-prop-1-enyl side chain must be installed with the correct geometry.

Q2: Is there a reported total synthesis of this compound?

As of the latest literature review, a complete total synthesis of this compound has not been explicitly published. However, the total syntheses of the structurally related compounds Pyranonigrin J and I have been reported.[3][4] These syntheses provide a valuable blueprint for a potential synthetic route to this compound.

Q3: What is a plausible synthetic strategy for the core structure?

A plausible strategy, based on the synthesis of Pyranonigrin J and I, involves a convergent approach.[3] This would likely involve the synthesis of two key fragments: a "Western building block" containing the amino acid-derived portion and a "Eastern building block" with the polyketide-derived chain. These fragments could be coupled, for example, via a Stille coupling, followed by a key cyclization step, such as a Lacey-Dieckmann cyclization, to form the tetramic acid core.

Troubleshooting Guides

Low Yield in Lacey-Dieckmann Cyclization for Tetramic Acid Formation
Symptom Possible Cause Suggested Solution
Low to no conversion of the β-ketoamide precursor. 1. Insufficiently strong base to deprotonate the active methylene (B1212753) and amide N-H. 2. Steric hindrance around the reaction centers. 3. Degradation of the starting material under the reaction conditions.1. Use a strong, non-nucleophilic base. In the synthesis of Pyranonigrin J and I, 8 equivalents of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) were used for a desilylative Lacey-Dieckmann cyclization. 2. Consider alternative cyclization strategies or less hindered protecting groups. 3. Run the reaction at lower temperatures and monitor carefully by TLC or LC-MS to minimize decomposition.
Formation of multiple side products. 1. Competing side reactions such as elimination or retro-Claisen condensation. 2. Epimerization at stereocenters.1. Optimize reaction conditions (solvent, temperature, reaction time). The use of aprotic solvents is generally preferred. 2. Employ milder bases or shorter reaction times to minimize epimerization.
Poor Stereoselectivity in the Synthesis
Symptom Possible Cause Suggested Solution
Formation of diastereomeric mixtures. 1. Lack of facial selectivity in key bond-forming reactions. 2. Epimerization of existing stereocenters.1. Utilize chiral auxiliaries or catalysts to control stereochemistry. 2. For substrate-controlled diastereoselectivity, the choice of protecting groups and reagents can influence the outcome. 3. Perform reactions at low temperatures and use non-basic conditions where possible to prevent epimerization.
Incorrect absolute configuration of the final product. The starting chiral material is of the wrong enantiomeric series.Ensure the use of the correct enantiomer of the starting material (e.g., L-serine derivatives for the "Western building block" as used in the Pyranonigrin J and I syntheses).
Degradation of this compound or its Precursors
Symptom Possible Cause Suggested Solution
Product decomposition during purification. Instability of the tetramic acid moiety to silica (B1680970) gel or acidic/basic conditions.1. Use neutral or deactivated silica gel for chromatography. 2. Consider alternative purification methods such as preparative HPLC with a neutral mobile phase. 3. Avoid prolonged exposure to strong acids or bases during workup and purification.
Low recovery of material after workup. The compound is sensitive to air or light.1. Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon). 2. Protect reaction mixtures and purified compounds from light.

Data Summary

The following table summarizes yield data from the total synthesis of Pyranonigrin J, a close analogue of this compound, which can serve as a benchmark for a potential synthesis.

Reaction Step Product Yield (%)
Stille Couplingβ-ketoamide precursorNot explicitly stated
Lacey-Dieckmann Cyclization & DeprotectionPyranonigrin J20% (over 7 steps in the longest linear sequence)

Key Experimental Protocols

Protocol 1: Lacey-Dieckmann Cyclization for Tetramic Acid Formation (Adapted from Pyranonigrin J and I Synthesis)

Reaction: Conversion of a silylated β-ketoamide to the corresponding tetramic acid.

Reagents and Materials:

  • Silylated β-ketoamide precursor

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the silylated β-ketoamide precursor in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBAF (8 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic_Strategy cluster_western Western Building Block cluster_eastern Eastern Building Block cluster_core Core Assembly cluster_final Final Product WBB L-Serine Derivative Coupling Stille Coupling WBB->Coupling EBB Polyketide-derived Stannane EBB->Coupling Cyclization Lacey-Dieckmann Cyclization Coupling->Cyclization β-ketoamide intermediate PNA This compound Cyclization->PNA Tetramic acid core formed

Caption: Convergent synthetic strategy for this compound.

Troubleshooting_Lacey_Dieckmann Start Low Yield in Lacey-Dieckmann Cyclization Cause1 Weak Base / High Steric Hindrance Start->Cause1 Cause2 Starting Material Degradation Start->Cause2 Cause3 Side Reactions / Epimerization Start->Cause3 Solution1 Use stronger base (e.g., TBAF) Modify protecting groups Cause1->Solution1 Solution2 Lower reaction temperature Monitor reaction closely Cause2->Solution2 Solution3 Optimize solvent and temperature Use milder base / shorter time Cause3->Solution3

Caption: Troubleshooting low yields in the Lacey-Dieckmann cyclization.

References

Technical Support Center: Overcoming Low Yield of Pyranonigrin A in P. thymicola

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the production of Pyranonigrin A from Penicillium thymicola. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help diagnose and resolve issues related to low yields.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Detectable this compound Production Despite Good Biomass Growth

Possible CauseProposed Solution
Inappropriate Culture Medium The biosynthetic gene cluster for this compound in P. thymicola may be silent or expressed at low levels in standard media. Production of up to 3 mg/L has been observed when the culture medium is supplemented with starch[1]. Start with a starch-based medium and then optimize other components.
Suboptimal Fermentation Parameters Physical parameters like pH, temperature, and aeration significantly impact secondary metabolite production in Penicillium species. The optimal conditions for growth may not be optimal for this compound synthesis[1][2][3][4].
Nutrient Repression High concentrations of easily metabolizable carbon or nitrogen sources can repress secondary metabolism. The production of secondary metabolites is often triggered by the depletion of a key nutrient[2].
Incorrect Harvest Time Secondary metabolite production is typically growth-phase dependent, often occurring during the stationary phase. Harvesting too early or too late will result in low yields.

Problem 2: Inconsistent this compound Yields Between Batches

Possible CauseProposed Solution
Inoculum Variability The age, concentration, and physiological state of the spore or mycelial inoculum can significantly affect fermentation kinetics and final yield.
pH Drift During Fermentation Fungal metabolism can alter the pH of the medium over time, moving it out of the optimal range for this compound production[3].
Inconsistent Fermentation Conditions Minor variations in temperature, agitation, or aeration can lead to significant differences in secondary metabolite production.

Problem 3: Presence of Unwanted Pigments or Degradation of this compound

Possible CauseProposed Solution
Activation of Other Biosynthetic Pathways Certain media components or culture conditions may inadvertently trigger the production of other secondary metabolites, such as pigments, which can complicate downstream processing.
Instability of this compound The target compound may be sensitive to pH, light, or enzymatic degradation during fermentation or extraction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting yield for this compound in P. thymicola?

A1: The baseline yield can be quite low. However, studies have shown that by supplementing the culture medium with starch, a yield of approximately 3 mg/L can be achieved in the native P. thymicola host[1]. Yields in heterologously expressing hosts like Aspergillus nidulans have been reported to be even lower, around 0.1 mg/L[1].

Q2: How can I optimize the culture medium to improve the yield?

A2: Media optimization is a critical step. Beyond the initial use of starch, a systematic approach like the "one-factor-at-a-time" (OFAT) method or statistical methods like Response Surface Methodology (RSM) can be employed to optimize the concentrations of carbon and nitrogen sources, as well as trace elements[5][6]. The carbon-to-nitrogen (C:N) ratio is particularly important for secondary metabolite production.

Q3: What are the optimal physical fermentation parameters for this compound production?

A3: While specific optimal parameters for this compound have not been published, for many Penicillium species, temperatures between 25-28°C and a pH of 5.0-7.0 are favorable for secondary metabolite production[1][2][3][7]. It is crucial to determine the optimal pH and temperature for your specific P. thymicola strain empirically, as these can be strain-dependent.

Q4: Can co-cultivation be used to increase the yield of this compound?

A4: Yes, co-cultivation is a promising strategy. Co-culturing a fungus with another fungus or a bacterium can induce the expression of silent biosynthetic gene clusters and increase the production of existing secondary metabolites[6][7][8][9][10][11][12]. For instance, co-culturing Penicillium sp. with Streptomyces fradiae has been shown to induce the production of novel polyketides[8]. A potential strategy would be to co-culture P. thymicola with a soil bacterium like Bacillus subtilis or another fungus.

Q5: Are there any known elicitors that can boost this compound production?

A5: Elicitors are molecules that trigger a stress response in the fungus, which can lead to an increase in secondary metabolite production. While specific elicitors for this compound are not documented, oligosaccharides like mannan (B1593421) oligosaccharides have been shown to enhance the production of other secondary metabolites in Penicillium chrysogenum[13]. Experimenting with different elicitors, such as jasmonic acid, salicylic (B10762653) acid, or fungal cell wall extracts, may prove beneficial.

Experimental Protocols

Protocol 1: Baseline Fermentation for this compound Production

This protocol provides a starting point for the cultivation of P. thymicola to produce this compound.

  • Inoculum Preparation:

    • Grow P. thymicola on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

    • Harvest spores by adding sterile 0.01% Tween 80 solution to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL.

  • Fermentation:

    • Prepare the production medium containing (per liter): Soluble Starch (20 g), Yeast Extract (5 g), K2HPO4 (1 g), MgSO4·7H2O (0.5 g). Adjust the initial pH to 6.0.

    • Inoculate a 250 mL flask containing 50 mL of the production medium with 1 mL of the spore suspension.

    • Incubate at 25°C with shaking at 180 rpm for 7-10 days.

  • Extraction and Analysis:

    • Separate the mycelium from the broth by filtration.

    • Extract the culture filtrate and the mycelium separately with an equal volume of ethyl acetate (B1210297).

    • Combine the ethyl acetate extracts and evaporate to dryness.

    • Re-dissolve the extract in methanol (B129727) for HPLC analysis.

Protocol 2: Co-cultivation of P. thymicola with Bacillus subtilis

  • Inoculum Preparation:

    • Prepare a P. thymicola spore suspension as described in Protocol 1.

    • Grow Bacillus subtilis in Nutrient Broth overnight at 30°C. Adjust the cell density to an OD600 of 1.0.

  • Co-cultivation:

    • Inoculate the production medium (from Protocol 1) with the P. thymicola spore suspension.

    • After 48 hours of incubation, add 1 mL of the B. subtilis culture to the P. thymicola fermentation.

    • Continue incubation for another 5-8 days.

  • Extraction and Analysis:

    • Follow the extraction and analysis steps as described in Protocol 1. Compare the this compound yield to a monoculture control of P. thymicola.

Protocol 3: Quantification of this compound by HPLC

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used for separating fungal secondary metabolites. For this compound, a starting gradient could be 20% acetonitrile, increasing to 80% over 30 minutes.

  • Detection: Monitor the absorbance at the λmax of this compound (approximately 230 nm and 330 nm).

  • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in your extracts.

Quantitative Data Summary

The following tables provide a summary of reported and hypothetical yields to guide your optimization efforts.

Table 1: Reported this compound Yields

Producing OrganismHost TypeCulture ConditionYield (mg/L)Reference
P. thymicolaNativeMedium with starch3[1]
A. nidulansHeterologousNot specified0.1[1]
A. niger (ISS strain)NativeNot specified6000% increase over basal levels[3]

Table 2: Hypothetical Yield Improvement with Different Strategies

This table is for illustrative purposes to demonstrate potential improvements and should be validated experimentally.

StrategyBase Yield (mg/L)Expected Fold IncreasePotential Yield (mg/L)
Media Optimization (C:N ratio, trace elements)32-5x6-15
Co-culture (P. thymicola + B. subtilis)31.5-4x4.5-12
Elicitation (Mannan oligosaccharides)31.5-2.5x4.5-7.5
Combined Optimization35-10x15-30

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low this compound Yield check_biomass Good Biomass Growth? start->check_biomass check_culture Check Culture Purity check_biomass->check_culture No optimize_production Optimize Production Parameters check_biomass->optimize_production Yes optimize_growth Optimize Growth Medium & Physical Parameters check_culture->optimize_growth media_optimization Media Optimization (Starch, C:N Ratio) optimize_production->media_optimization physical_params Physical Parameter Optimization (pH, Temp, Aeration) optimize_production->physical_params advanced_strategies Implement Advanced Strategies media_optimization->advanced_strategies physical_params->advanced_strategies co_culture Co-culture advanced_strategies->co_culture elicitation Elicitation advanced_strategies->elicitation metabolic_engineering Metabolic Engineering advanced_strategies->metabolic_engineering end Improved Yield co_culture->end elicitation->end metabolic_engineering->end

A flowchart for troubleshooting low this compound yield.

Diagram 2: this compound Biosynthetic Pathway

PyranonigrinA_Biosynthesis acetyl_coa Acetyl-CoA pks_nrps PyrA (PKS-NRPS) acetyl_coa->pks_nrps malonyl_coa Malonyl-CoA malonyl_coa->pks_nrps glycine Glycine glycine->pks_nrps polyketide_intermediate Polyketide-Peptide Intermediate pks_nrps->polyketide_intermediate hydrolase PyrD (Hydrolase) polyketide_intermediate->hydrolase cyclized_intermediate Cyclized Intermediate hydrolase->cyclized_intermediate monooxygenase PyrC (Monooxygenase) cyclized_intermediate->monooxygenase epoxidated_intermediate Epoxidated Intermediate monooxygenase->epoxidated_intermediate p450 PyrB (P450) epoxidated_intermediate->p450 pyranonigrin_a This compound p450->pyranonigrin_a

Simplified biosynthetic pathway of this compound in P. thymicola.

Diagram 3: Logic Diagram for Strategy Selection

StrategySelection cluster_0 Initial Fermentation cluster_1 Optimization Strategies cluster_2 Advanced Strategies start Baseline Fermentation (Starch Medium) yield_check Yield > 5 mg/L? start->yield_check media_phys_opt Optimize Media & Physical Parameters yield_check->media_phys_opt No co_culture_elicit Co-culture or Elicitation yield_check->co_culture_elicit Yes media_phys_opt->co_culture_elicit metabolic_eng Metabolic Engineering (Gene Overexpression) co_culture_elicit->metabolic_eng

A decision-making flowchart for selecting yield enhancement strategies.

References

Technical Support Center: Optimizing Pyranonigrin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for producing Pyranonigrin A, a secondary metabolite with recognized antioxidant properties. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to produce this compound?

A1: this compound is primarily produced by filamentous fungi. The most commonly cited producers in scientific literature are species of Aspergillus and Penicillium. Notably, Aspergillus niger and Penicillium thymicola have been subjects of research for their ability to synthesize this compound.[1][2][3]

Q2: What are the key culture parameters that influence this compound production?

A2: The production of this compound, like many fungal secondary metabolites, is highly sensitive to the culture environment. The critical parameters that require careful optimization include:

  • Medium Composition: The type and concentration of carbon and nitrogen sources are paramount.

  • pH: The pH of the culture medium can significantly affect fungal growth and enzyme activity essential for biosynthesis.

  • Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolite production.

  • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of these aerobic fungi and for the biosynthesis of this compound.

  • Inoculum Quality: The age, concentration, and physiological state of the inoculum can impact the reproducibility and yield of the fermentation.

Q3: What is the general biosynthetic pathway for this compound?

A3: The biosynthesis of this compound is a complex process involving a multi-gene biosynthetic gene cluster. The core of this pathway involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[1] This enzyme synthesizes a tetramic acid intermediate, which then undergoes a series of enzymatic modifications, including oxidation and cyclization, to form the final this compound structure. The biosynthetic gene cluster includes genes encoding for the PKS-NRPS, as well as modifying enzymes like oxidoreductases and monooxygenases.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Issue 1: Low or No Production of this compound

  • Possible Cause 1: Inappropriate Culture Medium. The biosynthetic gene cluster for this compound may be silent or expressed at very low levels in standard laboratory media.

    • Solution: Media composition is a critical factor. For Penicillium thymicola, the addition of starch to the culture medium has been shown to induce the production of this compound.[1] For Aspergillus niger, Glucose Minimal Medium (GMM) has been used. Experiment with different carbon and nitrogen sources. A systematic approach, such as the one-factor-at-a-time (OFAT) method followed by response surface methodology (RSM), can be employed for media optimization.[6][7]

  • Possible Cause 2: Suboptimal pH and Temperature. Fungal growth and secondary metabolism are highly dependent on pH and temperature.

    • Solution: The optimal pH and temperature for this compound production should be determined empirically for your specific strain. For general Aspergillus niger growth, an optimal pH of 5.48 and a temperature of 19.5°C have been reported, though this may not be optimal for secondary metabolite production.[8] It is recommended to perform optimization studies, testing a range of pH values (e.g., 4.0-7.0) and temperatures (e.g., 20-30°C).

  • Possible Cause 3: Inadequate Aeration. As aerobic organisms, Aspergillus and Penicillium require sufficient oxygen for growth and metabolism.

    • Solution: Ensure adequate aeration and agitation in submerged fermentation. In shake flask cultures, use baffled flasks and an appropriate shaking speed (e.g., 150-250 rpm). For bioreactors, monitor and control the dissolved oxygen (DO) level.

Issue 2: Inconsistent Yields Between Batches

  • Possible Cause 1: Inconsistent Inoculum. The age, size, and physiological state of the inoculum can lead to significant batch-to-batch variability.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent spore concentration for inoculation and ensure the spores are harvested from cultures of the same age. Prepare a spore stock in glycerol (B35011) and store it at -80°C to maintain consistency over time.

  • Possible Cause 2: Genetic Instability of the Producing Strain. High-producing strains can sometimes lose their productivity over successive sub-culturing.

    • Solution: Maintain a stock of the original high-producing strain at low temperatures (e.g., in glycerol at -80°C or lyophilized). Avoid excessive sub-culturing. Periodically re-isolate single-spore colonies and screen for this compound production to select for high-yielding isolates.

Issue 3: Difficulty in Extracting and Quantifying this compound

  • Possible Cause: Inefficient Extraction or Analytical Method. The chosen solvent system or chromatographic conditions may not be optimal for this compound.

    • Solution: A common method for extracting fungal secondary metabolites involves using organic solvents like ethyl acetate (B1210297) or methanol (B129727), followed by dichloromethane (B109758).[4][9] For quantification, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector is typically used.[10][11] Develop a gradient elution method using acetonitrile (B52724) and water (with 0.1% formic acid) to achieve good separation.[4]

Quantitative Data on Culture Conditions

The following tables summarize the available quantitative data on culture conditions for this compound production. It is important to note that these are starting points, and optimal conditions may vary depending on the specific fungal strain and experimental setup.

Table 1: Media Composition for this compound Production

ComponentOrganismMediumConcentrationYieldReference
Carbon SourcePenicillium thymicolaAlantrypinone production medium + StarchNot specified3 mg/L[1]
Carbon SourceAspergillus nigerGlucose Minimal Medium (GMM)Glucose (as primary C source)Enhanced production[4]
Carbon SourceAspergillus spp.GeneralSoluble starch, MaltoseGenerally good for growth[12][13]
Nitrogen SourceAspergillus spp.GeneralCorn steep liquor, Proteose peptone, Yeast extract, Ammonium nitrateEffective for secondary metabolite production[8][12]

Table 2: Physical Parameters for this compound Production

ParameterOrganismValueNotesReference
TemperatureAspergillus niger (ISS strain)28°CFor cultivation on GMM agar (B569324) plates.[4]
TemperatureAspergillus giganteus25°COptimal for antifungal protein production, may be a starting point.[12][14]
pHAspergillus giganteus6.3Optimal for antifungal protein production, may be a starting point.[12][14]
Incubation TimeAspergillus niger (ISS strain)5 daysFor cultivation on GMM agar plates.[4]

Experimental Protocols

1. Inoculum Preparation

This protocol describes the preparation of a standardized spore suspension for inoculating liquid or solid cultures.

  • Materials:

    • Mature (5-7 days old) culture of the producing fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

    • Sterile 0.1% (v/v) Tween 80 solution.

    • Sterile glass beads.

    • Hemocytometer.

    • Sterile glycerol.

  • Procedure:

    • Aseptically add 5-10 mL of sterile 0.1% Tween 80 solution and a few sterile glass beads to the mature fungal culture plate.

    • Gently scrape the surface of the agar with a sterile loop or by swirling the plate to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Vortex the suspension for 1-2 minutes to break up spore clumps.

    • Filter the suspension through sterile cotton wool or glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer.

    • Adjust the spore concentration to the desired level (e.g., 1 x 10^7 spores/mL) with sterile 0.1% Tween 80.

    • For long-term storage, add an equal volume of sterile 50% glycerol to the spore suspension, aliquot, and store at -80°C.

2. Extraction of this compound

This protocol outlines a general procedure for extracting this compound from a fungal culture.

  • Materials:

    • Fungal culture (liquid broth or agar).

    • Ethyl acetate.

    • Methanol.

    • Dichloromethane.

    • Rotary evaporator.

    • Separatory funnel.

  • Procedure:

    • For liquid culture: Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Extract the mycelial mass with methanol, followed by a mixture of methanol and dichloromethane (1:1).

    • For solid culture: Chop the agar into small pieces and extract with methanol, followed by a 1:1 mixture of methanol and dichloromethane.[4]

    • Combine all organic extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Redissolve the crude extract in a small volume of a suitable solvent (e.g., methanol) for further analysis.

3. Quantification of this compound by HPLC

This protocol provides a starting point for developing an HPLC method for the quantification of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (determine by running a UV scan of a purified standard).

    • Injection Volume: 10-20 µL.

  • Gradient Elution Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (isocratic - re-equilibration)

  • Quantification:

    • Prepare a standard stock solution of purified this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample extracts.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Pyranonigrin_A_Biosynthesis_Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modification Modification Steps Acetyl_CoA Acetyl-CoA PKS_NRPS PKS-NRPS Hybrid Enzyme Acetyl_CoA->PKS_NRPS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS Amino_Acid Amino Acid (e.g., Glycine/Serine) Amino_Acid->PKS_NRPS Tetramic_Acid Tetramic Acid Intermediate PKS_NRPS->Tetramic_Acid Assembly & Cyclization Modified_Intermediate Modified Intermediate Tetramic_Acid:e->Modified_Intermediate:w Oxidation Oxidoreductase Oxidoreductase Monooxygenase Monooxygenase Modified_Intermediate->Oxidoreductase Pyranonigrin_A This compound Modified_Intermediate:e->Pyranonigrin_A:w Final Modification (e.g., Cyclization) Pyranonigrin_A->Monooxygenase

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_analysis 3. Analysis A Inoculum Preparation (Spore Suspension) B Fermentation (Liquid or Solid Culture) A->B C Incubation (Optimized Conditions) B->C D Separation of Biomass and Supernatant C->D E Solvent Extraction D->E F Concentration (Rotary Evaporation) E->F G Crude Extract F->G H HPLC Analysis G->H I Quantification H->I

Caption: General experimental workflow for this compound production.

References

Stability and degradation of Pyranonigrin A in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyranonigrin A. The information is designed to address specific issues that may be encountered during experimental procedures.

Stability and Degradation of this compound in Solution

Currently, there is limited specific quantitative data in the public domain detailing the degradation kinetics and stability of this compound under various experimental conditions. However, based on the general properties of related pyranopyrrole compounds and antioxidants, the following guidance is provided to ensure the best possible outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I prepare and store stock solutions of this compound?

A2: To maximize the stability of this compound stock solutions, the following practices are recommended:

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, methanol).

  • Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume added to your experimental system.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as compounds with chromophores can be light-sensitive.

Q3: What are the likely factors that can cause degradation of this compound in my experiments?

A3: Several factors can contribute to the degradation of this compound in solution:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of labile functional groups. It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.

  • Temperature: Elevated temperatures can accelerate degradation. Solutions should be kept on ice when in use and stored at low temperatures for the long term.

  • Light: Exposure to UV or even ambient light can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can degrade antioxidant compounds. Using degassed solvents for solution preparation can mitigate this.

  • Reactive Components in Media: Certain components in cell culture media or buffers could potentially react with this compound.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound have not been detailed in the available literature. Degradation would likely involve hydrolysis or oxidation of its functional groups, but the exact structures of the degradants are not documented.

Troubleshooting Guides

Inconsistent Results in Antioxidant Assays (e.g., DPPH, Superoxide Scavenging)
Problem Possible Cause Troubleshooting Steps
Low or no antioxidant activity observed 1. Degradation of this compound: The compound may have degraded in the stock solution or during the experiment. 2. Inappropriate Solvent: The solvent used for the working solution may be interfering with the assay. 3. Incorrect Assay Conditions: The pH or other buffer components may not be optimal.1. Prepare a fresh stock solution of this compound. Minimize exposure to light and heat. 2. Ensure the final solvent concentration in the assay is minimal and run a solvent control. 3. Verify the pH of the assay buffer and ensure all reagents are correctly prepared.
High variability between replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Incomplete Solubilization: this compound may not be fully dissolved in the working solution, leading to concentration inconsistencies. 3. Reaction Timing: Inconsistent timing of reagent addition or reading of results.1. Calibrate pipettes and use appropriate sizes for the volumes being dispensed. 2. Ensure the stock solution is fully dissolved before making dilutions. Vortex working solutions before use. 3. Use a multichannel pipette for simultaneous addition of reagents where possible and adhere to a strict timing schedule for incubations and readings.
Color interference in colorimetric assays (e.g., DPPH) 1. Inherent Color of this compound: The compound itself may absorb light at the same wavelength as the assay's chromogen.1. Run a sample blank containing this compound and the solvent but without the radical solution (e.g., DPPH). Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with the radical.
Poor Reproducibility in Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
High cytotoxicity observed at low concentrations 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Compound Precipitation: this compound may be precipitating out of the aqueous culture medium, leading to localized high concentrations that are toxic to cells.1. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO). Run a vehicle control with the same solvent concentration. 2. Visually inspect the culture wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or a different solubilizing agent if compatible with your cells.
Inconsistent dose-response curves 1. Cell Seeding Density: Inconsistent number of cells seeded per well. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and affect cell growth. 3. Passage Number of Cells: High passage numbers can lead to changes in cellular responses.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from the inner wells. 3. Use cells within a consistent and low passage number range for all experiments.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes (e.g., amber tubes).

  • Store the aliquots at -20°C or -80°C.

Protocol 2: DPPH Radical Scavenging Assay

This is a general protocol and may need optimization for your specific experimental setup.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare a series of dilutions of this compound in methanol from your stock solution.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 100 µL of the DPPH solution.

    • Add 100 µL of your this compound dilutions, a positive control (e.g., ascorbic acid), or methanol (as a negative control).

    • For color correction, in separate wells, add 100 µL of your this compound dilutions to 100 µL of methanol (without DPPH).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Correct the absorbance of each sample by subtracting the absorbance of its corresponding color-correction well.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Visualizations

Experimental_Workflow_for_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Working Dilutions (in assay-compatible solvent) stock->working mix Mix this compound dilutions with assay reagents working->mix reagents Prepare Assay Reagents (e.g., DPPH, NBT) reagents->mix incubate Incubate under specified conditions (time, temp, light) mix->incubate measure Measure signal (e.g., absorbance) incubate->measure calculate Calculate % Inhibition or Equivalent Capacity measure->calculate plot Plot Dose-Response Curve and determine IC50 calculate->plot

Caption: A general workflow for conducting in vitro antioxidant capacity assays with this compound.

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_response Cellular Antioxidant Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation PNA This compound PNA->Nrf2_Keap1 stabilizes Nrf2 Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes promotes transcription Enzymes->ROS neutralizes

Caption: A hypothetical signaling pathway for the antioxidant action of this compound via the Nrf2 pathway.

Troubleshooting Pyranonigrin A purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Pyranonigrin A using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is an antioxidant secondary metabolite produced by fungi such as Aspergillus niger and Penicillium thymicola.[1] It features a unique pyrano[2,3-c]pyrrole bicyclic skeleton, which is rare in nature.[1] Its antioxidant and radical-scavenging properties make it a compound of interest for therapeutic applications.[2][3] Proper purification is crucial for accurate structural elucidation, bioactivity testing, and further development.[4]

Q2: What are the common chromatography techniques used for this compound purification?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a frequently used technique for the final purification of this compound. Normal-phase and flash chromatography are also employed, often for initial fractionation of the crude extract. Thin-layer chromatography (TLC) is commonly used to monitor reaction progress and purification procedures.

Q3: Is this compound known to be unstable during purification?

Yes, some related compounds and potentially this compound itself can be unstable. For instance, some derivatives were found to be unstable in acidic solvents. It is important to be aware of potential degradation, which can be caused by factors like pH, solvent exposure, and temperature. The instability of related compounds has been noted to affect the outcomes of bioactivity assays.

Q4: Can this compound chelate with metal ions on silica (B1680970) gel?

Yes, related tetramic acids are known to form chelates with common silica gel impurities like Ca2+, Mg2+, or Fe2+ cations. This chelation can lead to line broadening in NMR spectra, complicating structural analysis. To avoid this, using reverse-phase chromatography or acid-washed silica gel can be beneficial.

Troubleshooting Guide

Problem 1: Poor Resolution or Significant Peak Tailing

Q: My chromatogram shows broad, asymmetric peaks with poor separation from impurities. What could be the cause and how can I fix it?

A: Poor peak shape is a common issue in chromatography and can stem from several factors.

Potential Cause Recommended Solution
Column Overload Reduce the amount of sample loaded onto the column. For analytical HPLC, ensure you are within the column's specified capacity.
Inappropriate Mobile Phase Optimize the solvent system. For reverse-phase HPLC, adjust the gradient slope or the organic solvent (e.g., acetonitrile, methanol) to water ratio. Ensure the mobile phase is fully degassed.
Secondary Interactions This compound, as a tetramic acid derivative, may have secondary interactions with the stationary phase. Adding a small amount of an acid modifier like formic acid (e.g., 0.05%) to the mobile phase can improve peak shape by suppressing ionization.
Column Degradation The column may be contaminated or the stationary phase may have degraded. Clean the column according to the manufacturer's instructions or replace it if necessary.
Presence of Particulates The sample or mobile phase may contain particulates. Always filter samples through a 0.22 or 0.45 µm filter before injection and ensure mobile phase buffers are also filtered.
Problem 2: Low or No Recovery of this compound

Q: I'm not recovering the expected amount of this compound after purification. Where could my compound be going?

A: Low recovery is a frustrating problem that can point to issues with the compound's stability or its interaction with the chromatography system.

Potential Cause Recommended Solution
Compound Instability/Degradation This compound or related compounds can be unstable under certain conditions. Avoid harsh pH conditions and prolonged exposure to strong solvents. Work quickly and at lower temperatures if possible.
Irreversible Adsorption The compound may be binding irreversibly to the column. This can happen with contaminated columns or highly active sites on the stationary phase. Clean the column thoroughly or try a different type of column (e.g., a different brand of C18 or a different stationary phase like phenyl-hexyl).
Precipitation on Column The sample may have precipitated at the head of the column if the mobile phase is a poor solvent for the sample. Ensure the sample is fully dissolved in a solvent similar in composition to the initial mobile phase. Dilute the sample if it is too concentrated.
Incorrect Elution Conditions The mobile phase may not be strong enough to elute the compound. Increase the percentage of the organic solvent in the gradient to ensure all bound compounds are eluted.
Problem 3: Extraneous Peaks in the Chromatogram

Q: My chromatogram shows more peaks than expected, suggesting contamination. What is the source of these peaks?

A: Extraneous peaks can come from the sample itself, the solvent, or the system.

Potential Cause Recommended Solution
Sample Contamination The initial extract may contain many related secondary metabolites produced by the fungus. Consider a pre-purification step like liquid-liquid extraction or solid-phase extraction (SPE) to simplify the mixture before the final chromatographic step.
Solvent Impurities Use high-purity, HPLC-grade solvents for the mobile phase to avoid introducing contaminants.
System Contamination (Ghost Peaks) A previously run sample may be bleeding from the column. Run a blank gradient (injecting only the mobile phase) to see if peaks appear. If so, implement a rigorous column washing protocol between runs.
Compound Isomerization Some pyranonigrin derivatives are known to exist as exchangeable isomers, which could potentially appear as separate peaks under certain chromatographic conditions.

Experimental Protocols & Data

Protocol: Reverse-Phase HPLC Purification of this compound

This protocol is a generalized procedure based on methods reported in the literature. Optimization will likely be required for your specific extract and system.

  • Sample Preparation:

    • Take the crude or partially purified fungal extract and evaporate it to dryness in vacuo.

    • Re-dissolve the residue in a small volume of a solvent compatible with the initial mobile phase (e.g., 20% DMSO in methanol (B129727) or a small amount of pure methanol).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography System Preparation:

    • Mobile Phase A: Water with 0.05% Formic Acid.

    • Mobile Phase B: Acetonitrile (or Methanol) with 0.05% Formic Acid.

    • Degas both mobile phases thoroughly.

    • Install a reverse-phase C18 column (e.g., 3 µm particle size, 2.1 x 100 mm) and equilibrate it with the initial mobile phase conditions (e.g., 95% A, 5% B) at a stable flow rate (e.g., 125 µL/min) until a stable baseline is achieved.

  • Sample Injection and Elution:

    • Inject the filtered sample onto the equilibrated column.

    • Begin the elution gradient. An example gradient is as follows:

      • 0-5 min: Hold at 5% B.

      • 5-35 min: Linear gradient from 5% to 100% B.

      • 35-40 min: Hold at 100% B (to wash the column).

      • 40-45 min: Return to 5% B.

      • 45-50 min: Re-equilibrate at 5% B.

    • Monitor the elution using a photodiode array (PDA) detector to identify peaks with the characteristic UV spectrum of this compound.

  • Fraction Collection:

    • Collect fractions corresponding to the target peak.

    • Analyze the collected fractions by TLC or analytical HPLC-MS to confirm purity.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Data Summary: HPLC Conditions for this compound Analysis

The following table summarizes HPLC conditions used for the analysis of this compound from Aspergillus niger extracts.

Parameter Reference Method
Chromatography System ThermoFinnigan LCQ Advantage ion trap mass spectrometer
Column Alltech Prevail Reverse-phase C18 (3 µm; 2.1 x 100 mm)
Mobile Phase A 5% Acetonitrile in Water + 0.05% Formic Acid
Mobile Phase B 95% Acetonitrile in Water + 0.05% Formic Acid
Flow Rate 125 µL/min
Gradient 0% B (0-5 min), 0-100% B (5-35 min), 100% B (35-40 min), 100-0% B (40-45 min), Re-equilibration (45-50 min)

Visualized Workflows

General Purification Workflow

cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Pre-Purification cluster_purification Step 3: Final Purification cluster_analysis Step 4: Analysis & Verification FungalCulture Fungal Culture (e.g., Aspergillus niger) Extraction Solvent Extraction (MeOH, MeOH/DCM) FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Prefractionation Prefractionation (e.g., Flash Chromatography or LLE) CrudeExtract->Prefractionation EnrichedFraction Enriched Fraction Prefractionation->EnrichedFraction HPLC Preparative or Semi-Prep RP-HPLC EnrichedFraction->HPLC PureFractions Collected Fractions HPLC->PureFractions Analysis Purity Check (Analytical HPLC, MS, NMR) PureFractions->Analysis PureCompound Pure this compound Analysis->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Decision Tree

Problem Poor Purification Result (Low Yield, Poor Purity) CheckPurity Check Peak Shape (Tailing, Broadening) Problem->CheckPurity Purity Issue CheckYield Check Recovery Problem->CheckYield Yield Issue OptimizeMobilePhase Optimize Mobile Phase (Gradient, pH, Additives) CheckPurity->OptimizeMobilePhase Asymmetric Peaks ReduceLoad Reduce Sample Load CheckPurity->ReduceLoad Broad Peaks CheckColumn Clean or Replace Column CheckPurity->CheckColumn Consistent Issues CheckStability Investigate Stability (Temperature, Solvents) CheckYield->CheckStability Compound Loss CheckBinding Check for Irreversible Binding/Precipitation CheckYield->CheckBinding No Elution Success Improved Purification OptimizeMobilePhase->Success ReduceLoad->Success CheckColumn->Success CheckStability->Success CheckBinding->Success

Caption: Decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Purification of Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pyranonigrin A from fungal extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an antioxidant secondary metabolite produced by several species of fungi, most notably Aspergillus niger. It belongs to the pyranonigrin family of compounds and is of interest due to its potential therapeutic properties.

Q2: What are the common impurities found in this compound extracts?

Extracts from Aspergillus niger are complex mixtures containing a variety of other secondary metabolites that can be considered impurities. These include, but are not limited to:

  • Naphtho-γ-pyrones: A class of pigments also produced by A. niger.

  • Kotanin, Pestalamide B, and Bicoumanigrin A: Other bioactive compounds that may be co-extracted.

  • Mycotoxins: Depending on the fungal strain and culture conditions, mycotoxins such as Fumonisins and Ochratoxin A may be present.[1][2]

  • Citric Acid: A primary metabolite of A. niger, often present in high concentrations in the fermentation broth.[3]

Q3: What are the primary methods for purifying this compound?

The most common methods for purifying this compound from crude extracts are chromatographic techniques. These typically involve a combination of:

  • Column Chromatography: Often using a silica (B1680970) gel or reversed-phase (e.g., C18) stationary phase as an initial purification step.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification to achieve high purity levels.[4]

  • Crystallization: Can be used as a final polishing step if a suitable solvent system is found.

Q4: How can I monitor the purity of my this compound fractions?

Purity can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC can be used to assess the number and relative abundance of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the mass of the components in a fraction, aiding in the identification of this compound and any co-eluting impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified compound and to quantify its purity against a known standard.

Troubleshooting Guides

Issue 1: Low Yield of this compound after Initial Extraction
Possible Cause Troubleshooting Step Expected Outcome
Incomplete cell lysis Increase the intensity or duration of sonication or homogenization.Increased release of intracellular metabolites, including this compound.
Inappropriate extraction solvent Perform small-scale solvent screening with solvents of varying polarity (e.g., ethyl acetate, methanol (B129727), dichloromethane).Identification of a solvent system that provides optimal extraction of this compound.
Degradation of this compound Minimize exposure of the extract to light and high temperatures. Work quickly and store extracts at low temperatures.Preservation of this compound integrity and improved yield.
Issue 2: Poor Separation of this compound from Other Metabolites in Preparative HPLC
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate mobile phase Modify the gradient profile or the composition of the mobile phase. For reversed-phase HPLC, adjusting the acetonitrile (B52724) or methanol concentration can improve resolution.Enhanced separation of this compound from closely eluting impurities.
Column overloading Reduce the amount of sample injected onto the column.Sharper peaks and improved resolution between adjacent peaks.
Incorrect column chemistry If using a C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or cyano column.Altered retention times and potentially improved separation of target compounds.
Co-elution with a major impurity Optimize the pH of the mobile phase if the impurity has ionizable groups. A small change in pH can significantly alter its retention time.Selective shifting of the impurity's retention time away from this compound.

Data Presentation

The following table summarizes the expected purity and yield of this compound at different stages of a typical purification workflow. These values are illustrative and may vary depending on the specific experimental conditions.

Purification Stage Starting Material Key Impurities Present Expected Purity of this compound Expected Yield of this compound
Crude Extract Aspergillus niger fermentation brothNaphtho-γ-pyrones, Kotanin, Pestalamide B, Bicoumanigrin A, Mycotoxins, Citric Acid5-15%100% (relative to starting amount)
Column Chromatography (Silica Gel) Crude ExtractLess polar impurities removed40-60%70-80%
Preparative HPLC (C18) Partially purified fractionStructurally similar compounds>95%50-60%
Crystallization Highly purified fractionMinor impurities>99%30-40%

Experimental Protocols

Protocol 1: Extraction of this compound from Aspergillus niger
  • Harvesting: After fermentation, separate the fungal mycelia from the culture broth by filtration.

  • Extraction: The mycelia and the filtrate can be extracted separately.

    • Mycelia: Homogenize the mycelia in methanol and sonicate for 30 minutes. Repeat the extraction three times.

    • Filtrate: Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Preparative HPLC Purification of this compound

This protocol is adapted from an analytical method and may require optimization for your specific sample and instrument.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 100% B (linear gradient)

    • 35-40 min: 100% B (isocratic)

    • 40-45 min: 100% to 5% B (linear gradient)

    • 45-50 min: 5% B (isocratic - re-equilibration)

  • Flow Rate: 4 mL/min (This should be optimized based on the column dimensions).

  • Detection: UV detector at a wavelength determined from the UV-Vis spectrum of this compound.

  • Fraction Collection: Collect fractions based on the elution profile of the target peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of this compound.

Mandatory Visualizations

Pyranonigrin_A_Biosynthesis acetate Acetate pks_nrps PKS-NRPS (Polyketide Synthase- Nonribosomal Peptide Synthetase) acetate->pks_nrps glycine Glycine glycine->pks_nrps tetramic_acid Tetramic Acid Intermediate pks_nrps->tetramic_acid cyclization Epoxidation-mediated Cyclization tetramic_acid->cyclization pyrano_pyrrole Pyrano[2,3-c]pyrrole Core cyclization->pyrano_pyrrole modification Dehydrogenation & Hydroxylation pyrano_pyrrole->modification pyranonigrin_a This compound modification->pyranonigrin_a

Caption: Biosynthetic pathway of this compound.

Purification_Workflow start A. niger Fermentation Broth extraction Solvent Extraction (Methanol/Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica or C18) crude_extract->column_chrom partially_pure Partially Purified Fraction column_chrom->partially_pure prep_hplc Preparative HPLC (Reversed-Phase) partially_pure->prep_hplc pure_fractions Pure this compound Fractions prep_hplc->pure_fractions final_product This compound (>95% purity) pure_fractions->final_product

Caption: General purification workflow for this compound.

References

Technical Support Center: Enhanced Pyranonigrin A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the media optimization for enhanced Pyranonigrin A biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a fungal secondary metabolite belonging to the pyranonigrin family of antioxidative compounds. It features a unique pyrano[2,3-c]pyrrole bicyclic skeleton, a rare structure in nature.[1] Its significance lies in its antioxidative properties, making it a subject of interest for drug development and other biotechnological applications.

Q2: Which fungal species are known to produce this compound?

A2: this compound has been reported to be produced by species such as Aspergillus niger and Penicillium thymicola.[1][2]

Q3: What are the key precursors for this compound biosynthesis?

A3: Isotope labeling studies have shown that the backbone of this compound is derived from four units of acetate (B1210297) and one unit of glycine.[1] This suggests the involvement of a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS) hybrid enzyme in its biosynthesis.

Q4: Has the biosynthetic gene cluster for this compound been identified?

A4: Yes, a PKS-NRPS hybrid gene cluster responsible for this compound biosynthesis has been identified in Penicillium thymicola.[1] Studies have shown that four genes (pyrA-D) within this cluster are sufficient for its biosynthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low yield of this compound Inappropriate culture medium composition. The biosynthetic gene cluster may be silent under standard laboratory conditions.Fortuitous discovery has shown that the addition of starch to the culture medium can induce the production of this compound in Penicillium thymicola. Start by supplementing your base medium with starch.
Suboptimal fermentation parameters (pH, temperature, aeration).Optimize fermentation conditions. While specific optimal parameters for this compound are not widely published, typical fungal fermentations are carried out at 25-30°C with adequate aeration. Monitor and adjust the pH of the medium, as it can significantly influence secondary metabolite production.
Strain-related issues. The producing strain may have lost its ability to synthesize the compound after repeated subculturing.Re-isolate the fungal strain from a stock culture or a new environmental sample. Consider strain improvement techniques if feasible.
Inconsistent this compound production between batches Variability in media components, especially complex carbon and nitrogen sources.Use defined media where possible to ensure consistency. If using complex media, ensure the source and lot of the components are consistent.
Inoculum variability (age, concentration of spores).Standardize your inoculum preparation. Use a consistent spore concentration and age of the seed culture for inoculation.
Difficulty in extracting and purifying this compound Inefficient extraction solvent or method.A common method for extracting fungal secondary metabolites involves using ethyl acetate or a mixture of methanol (B129727) and dichloromethane (B109758). Sonication can be used to improve extraction efficiency.
Co-extraction of interfering compounds.Employ chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) for purification.

Data Presentation: Media Optimization for this compound Production

While extensive quantitative data on media optimization for this compound is limited in publicly available literature, the following table summarizes the key findings that can guide experimental design. The primary breakthrough has been the use of starch to induce production.

Media Component Organism Base Medium Observation Yield Reference
Starch Penicillium thymicolaMedium for alantrypinone (B1248235) productionAddition of starch induced the production of this compound.3 mg/L
Environmental Stress Aspergillus niger (ISS isolate vs. terrestrial strain)Glucose Minimum Medium (GMM)The strain isolated from the International Space Station (ISS) showed a significant increase in production.6000% increase compared to the terrestrial strain

Experimental Protocols

General Fermentation Protocol for this compound Production

This protocol is a general guideline based on the successful induction of this compound in Penicillium thymicola. Optimization will be required for different strains and scales.

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation:

    • Prepare the liquid fermentation medium. A starting point is a base medium known to support fungal growth, supplemented with starch. For example, a yeast extract-sucrose (YES) medium can be modified.

    • Modified YES Medium Example:

      • Yeast Extract: 20 g/L

      • Sucrose: 150 g/L

      • MgSO₄·7H₂O: 0.5 g/L

      • Starch: 20 g/L (This is a starting point for optimization)

      • Trace element solution: 1 mL/L

    • Dispense the medium into flasks and autoclave.

    • Inoculate the flasks with the spore suspension.

    • Incubate at 25°C on a rotary shaker (e.g., 180 rpm) for 7-14 days.

Extraction and Analysis of this compound
  • Extraction:

    • After the fermentation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate twice.

    • Extract the mycelium by sonication in methanol, followed by a mixture of methanol and dichloromethane (1:1).

    • Combine all organic extracts and evaporate to dryness under reduced pressure.

  • Analysis:

    • Re-dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) for identification and quantification of this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

Pyranonigrin_A_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates Acetyl-CoA Acetyl-CoA PKS-NRPS (pyrA) PKS-NRPS (pyrA) Acetyl-CoA->PKS-NRPS (pyrA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS-NRPS (pyrA) Glycine Glycine Glycine->PKS-NRPS (pyrA) Tetramic acid intermediate Tetramic acid intermediate PKS-NRPS (pyrA)->Tetramic acid intermediate Assembly Cyclized intermediate Cyclized intermediate Tetramic acid intermediate->Cyclized intermediate Hydrolysis Hydrolase (pyrD) Hydrolase (pyrD) Pyrano[2,3-c]pyrrole intermediate Pyrano[2,3-c]pyrrole intermediate Cyclized intermediate->Pyrano[2,3-c]pyrrole intermediate Epoxidation-mediated cyclization FAD-dependent monooxygenase (pyrC) FAD-dependent monooxygenase (pyrC) This compound This compound Pyrano[2,3-c]pyrrole intermediate->this compound Dehydrogenation & Hydroxylation Cytochrome P450 (pyrB) Cytochrome P450 (pyrB)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Media Optimization

Media_Optimization_Workflow A Strain Selection & Maintenance (e.g., Penicillium thymicola) B Inoculum Preparation (Spore Suspension) A->B D Fermentation (Shake Flasks) B->D C Media Formulation (One-Factor-at-a-Time or Response Surface Methodology) C->D E Extraction of Metabolites (Solvent Extraction) D->E F Analysis (HPLC-MS) E->F G Data Analysis & Identification of Optimal Conditions F->G G->C Iterative Optimization H Scale-up Fermentation (Bioreactor) G->H

Caption: General workflow for media optimization of this compound biosynthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Analogs of Pyranonigrin A and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of known structural analogs of Pyranonigrin A, a secondary metabolite produced by various fungi. The primary activities associated with this class of compounds are antioxidant and antimicrobial. Due to the limited availability of comprehensive comparative studies, this guide synthesizes data from multiple sources to offer a current perspective on their potential.

Comparative Biological Activity

The following table summarizes the available quantitative data on the biological activity of this compound and its analogs. It is important to note that the data presented is derived from different studies, and therefore, direct comparison of absolute values should be approached with caution as experimental conditions may have varied.

CompoundActivityAssayTarget/RadicalResultReference
This compound AntimicrobialBroth MicrodilutionStaphylococcus aureusMIC: 0.5 µg/mL
Pyranonigrin F AntimicrobialBroth MicrodilutionStaphylococcus aureusMIC: 0.5 µg/mL
Pyranonigrin L AntioxidantNot SpecifiedNot SpecifiedEC₅₀: 553 µM
Pyranonigrin S AntioxidantDPPH Radical ScavengingDPPHHigher activity than this compound (qualitative)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, a non-radical, which leads to a decrease in absorbance.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of test compounds: The Pyranonigrin analogs are dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction mixture: In a 96-well microplate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the test compounds. A control well containing the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of bacterial inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of test compounds: Serial two-fold dilutions of the Pyranonigrin analogs are prepared in a 96-well microplate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are also included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway

The antioxidant activity of many natural compounds is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. While the direct interaction of this compound and its analogs with this pathway has not been extensively studied, their antioxidant properties suggest a potential role as Nrf2 activators.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant Compound (e.g., this compound analog) Antioxidant->Keap1_Nrf2 stabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds with Maf Maf Maf Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Nrf2 signaling pathway activation by antioxidant compounds.

Conclusion

This compound and its structural analogs represent a promising class of natural products with notable antioxidant and antimicrobial activities. The available data, although not from comprehensive comparative studies, suggests that minor structural modifications can influence the potency and type of biological activity. Specifically, Pyranonigrins A and F have demonstrated potent antibacterial activity against S. aureus. Further research, including the synthesis of a wider range of analogs and their systematic evaluation in standardized biological assays, is crucial to elucidate detailed structure-activity relationships and to fully assess their therapeutic potential. The investigation of their interaction with key signaling pathways, such as the Nrf2 pathway, will also be vital in understanding their mechanism of action as antioxidants.

Pyranonigrin A Derivatives: A Comparative Guide to Synthesis and Biological Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyranonigrin A derivatives with alternative antimicrobial and antioxidant agents. The synthesis, biological evaluation, and performance data are presented to offer an objective assessment for researchers in the field of natural product chemistry and drug discovery.

Executive Summary

This compound, a fungal metabolite, and its derivatives have garnered interest for their potential biological activities. This guide synthesizes available data on their antimicrobial and antioxidant properties, comparing them against established standards. While some derivatives exhibit promising activity, their potency, particularly in the antimicrobial sphere, appears to be lower than that of current antibiotics like ciprofloxacin (B1669076). For instance, this compound and F have reported Minimum Inhibitory Concentrations (MICs) of 500 µg/mL against Staphylococcus aureus, which is significantly higher than the MIC of ciprofloxacin (0.25-0.5 µg/mL) against the same bacterium.[1][2] In contrast, the related compound Pyranterreone C has shown more potent antibacterial activity with MIC values ranging from 1 to 8 µg/mL against a panel of Gram-positive and Gram-negative bacteria.[3] In terms of antioxidant potential, Pyranonigrin L has a reported EC50 value of 553 μM.[4] Further structure-activity relationship studies are crucial to enhance the therapeutic potential of this class of compounds.

Comparative Performance Data

Antimicrobial Activity

The following table summarizes the available data on the antimicrobial activity of this compound derivatives compared to the standard antibiotic, Ciprofloxacin. It is important to note that the data for this compound/F and Ciprofloxacin are from different studies and direct comparison should be made with caution.

CompoundTest OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
This compound/FStaphylococcus aureus500Ciprofloxacin0.25 - 0.5
Pyranterreone CGram-positive & Gram-negative bacteria1 - 8--
Antioxidant Activity

The antioxidant potential of Pyranonigrin L has been evaluated, and its half-maximal effective concentration (EC50) is presented below. A direct comparison with a standard antioxidant from the same study is not currently available in the reviewed literature.

CompoundAntioxidant AssayEC50
Pyranonigrin LNot specified in abstract553 µM

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the cultivation of fungal strains, followed by extraction and purification of the metabolites. The biosynthetic pathway of this compound has been identified to involve a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster.[5]

General Workflow for Isolation of Pyranonigrin Derivatives

G cluster_0 Fungal Cultivation & Extraction cluster_1 Purification Fungal Strain Fungal Strain Solid or Liquid Culture Solid or Liquid Culture Fungal Strain->Solid or Liquid Culture Solvent Extraction Solvent Extraction Solid or Liquid Culture->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure Derivative Pure Derivative HPLC->Pure Derivative

Isolation workflow for Pyranonigrin derivatives.
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The Pyranonigrin derivative and the reference antibiotic are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the test compound is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Preparation of Test Compounds: The Pyranonigrin derivative and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in methanol and serially diluted.

  • Assay Procedure: A specific volume of the DPPH solution is added to each dilution of the test compound and the standard. The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of EC50: The EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.

Signaling Pathways and Structure-Activity Relationships

The biological activity of Pyranonigrin derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate the key functional groups and structural motifs responsible for their antimicrobial and antioxidant effects. Understanding these relationships is crucial for the rational design of more potent and selective analogs.

G Pyranonigrin_Core Pyranonigrin Core Structure Substituents Side Chains & Functional Groups Pyranonigrin_Core->Substituents Modification Biological_Activity Antimicrobial or Antioxidant Activity Substituents->Biological_Activity Influences SAR_Analysis SAR Analysis Biological_Activity->SAR_Analysis SAR_Analysis->Pyranonigrin_Core Guides further modification

Logical relationship in SAR studies.

Further research focusing on the synthesis of a broader range of derivatives and their systematic biological evaluation is necessary to fully understand the therapeutic potential of this class of natural products. The development of derivatives with enhanced potency and favorable pharmacokinetic profiles will be key to their potential translation into clinical candidates.

References

Pyranoviolin A: A Methoxy-Driven Departure from the Biological Activity of Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Pyranoviolin A and its hydroxylated analog, Pyranonigrin A, reveals a critical structural determinant for biological activity. The substitution of a hydroxyl group with a methoxy (B1213986) group at the C-3 position in Pyranoviolin A appears to abolish the antibacterial properties observed in the pyranonigrin family, while the core pyrano[2,3-c]pyrrole skeleton, common to both, is associated with antioxidant capabilities.

This guide provides a detailed comparison of Pyranoviolin A and this compound, focusing on their structural differences, comparative biological activities, and the experimental protocols used to evaluate their efficacy. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structures: A Tale of Two Analogs

Pyranoviolin A is a polyketide-non-ribosomal peptide hybrid molecule that has been identified as the first pyranonigrin analog to possess a methoxy group at the C-3 position.[1] Its core structure is closely related to that of this compound and its demethylated analog, Pyranonigrin F. The key distinction lies in the functional group at the C-3 position of the pyrone ring. Pyranoviolin A features a methoxy (-OCH₃) group, whereas Pyranonigrin F has a hydroxyl (-OH) group at the same position. Both Pyranoviolin A and this compound share the same absolute stereochemistry.

The structural relationship between these compounds is critical for understanding their differing biological activities. The biosynthesis of Pyranoviolin A involves an O-methyltransferase, PyvH, which is responsible for the methylation of the C-3 hydroxyl group, a final step that differentiates it from Pyranonigrin F.

Comparative Biological Activities: A Methoxy Group's Decisive Role

The seemingly minor difference in the C-3 substituent has a profound impact on the biological activity of these molecules. While compounds in the pyranonigrin family have demonstrated a range of biological effects, including antioxidant, antimicrobial, and cytotoxic activities, Pyranoviolin A appears to be largely inactive, at least in the antibacterial assays conducted so far.

Antibacterial Activity

Experimental data clearly demonstrates that the C-3 hydroxyl group is crucial for the antibacterial properties of pyranonigrin compounds.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyranoviolin A Staphylococcus aureus ATCC 6538No activity
Pseudomonas aeruginosa ATCC 7700No activity
Escherichia coli ATCC 10536No activity
Staphylococcus epidermidis ATCC 12228No activity
Bacillus cereusNo activity
Salmonella typhimurium TA100No activity
Pyranonigrin F Staphylococcus aureusPotent activity (specific MIC values not detailed in the provided search results)
Other Pyranonigrin Analogs Various Gram-positive and Gram-negative bacteriaMIC values ranging from 1 to 8 µg/mL for Pyranterreone C

Data for Pyranoviolin A sourced from. Data for Pyranonigrin F and other analogs sourced from.

Antioxidant Activity

This compound has been reported to possess antioxidant properties, specifically as a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging reagent. While a specific IC50 value for this compound was not found in the provided search results, a related compound, Pyranonigrin L, exhibited antioxidative activity with an EC50 value of 553 μM. This suggests that the core pyrano[2,3-c]pyrrole skeleton is likely responsible for the antioxidant effects. The antioxidant potential of Pyranoviolin A has not been explicitly reported in the available literature.

Cytotoxic Activity

Various pyranonigrin derivatives have been investigated for their cytotoxic effects against cancer cell lines. For instance, bicoumanigrin A, another pyranonigrin, has shown cytotoxic activity. However, specific cytotoxic data for Pyranoviolin A and a direct comparison with this compound are not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Pyranoviolin A and this compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Bacterial Strain Preparation: The bacterial strains to be tested are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: The test compound (e.g., Pyranoviolin A) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth) and a negative control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared and kept in the dark. This stock solution is then diluted to a working concentration (typically 0.1 mM).

  • Sample Preparation: The test compound (e.g., this compound) and a positive control (e.g., ascorbic acid) are dissolved in the same solvent as the DPPH solution to prepare a series of dilutions.

  • Reaction Mixture: An equal volume of the DPPH working solution is added to each dilution of the test compound and the positive control in a 96-well plate or cuvettes. A blank containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC50/EC50 Determination: The IC50 or EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualizing the Key Difference and Workflow

To illustrate the central point of this comparison and the experimental workflow, the following diagrams are provided.

G Structural and Biological Divergence cluster_structure Structural Relationship cluster_activity Resulting Biological Activity Pyranonigrin F Pyranonigrin F Pyranoviolin A Pyranoviolin A Pyranonigrin F->Pyranoviolin A Methylation at C-3 (PyvH enzyme) Antibacterial Activity Antibacterial Activity Pyranonigrin F->Antibacterial Activity No Antibacterial Activity No Antibacterial Activity Pyranoviolin A->No Antibacterial Activity

Caption: Structural modification from a hydroxyl to a methoxy group leads to a loss of antibacterial activity.

G General Workflow for Biological Activity Screening Start Start Compound Isolation Isolate Pure Compound (e.g., Pyranoviolin A) Start->Compound Isolation Primary Screening Primary Biological Screening (e.g., Antibacterial Assay) Compound Isolation->Primary Screening Data Analysis Analyze Results (e.g., Determine MIC) Primary Screening->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A simplified workflow for the initial biological evaluation of a natural product.

References

Pyranonigrin L: A Novel Fungal Antioxidant Shows Promise in Oxidative Stress Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

A recently discovered secondary metabolite, Pyranonigrin L, isolated from the fungus Penicillium adametzii, demonstrates notable antioxidant activity. This comprehensive guide provides a comparative analysis of Pyranonigrin L's performance against other fungal-derived and standard antioxidants, supported by experimental data and detailed protocols for key assays. This information is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Comparative Antioxidant Activity

Pyranonigrin L, a novel compound identified from Penicillium adametzii, has been reported to exhibit significant antioxidant properties.[1][2] To objectively evaluate its potential, its antioxidant capacity is compared with other metabolites from the Penicillium genus and established antioxidant standards. The following table summarizes the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values from various antioxidant assays. Lower values indicate higher antioxidant potency.

CompoundProducing OrganismAssay TypeIC₅₀/EC₅₀ (µM)Reference(s)
Pyranonigrin L Penicillium adametziiDPPH553[1]
Pyranonigrin APenicillium thymicolaDPPHData not specified[3]
P. duclauxii lectinPenicillium duclauxiiDPPH~158.7 (71.42 µg/mL)[4]
P. proteolyticum lectinPenicillium proteolyticumDPPH~166.8 (75.04 µg/mL)
P. griseoroseum lectinPenicillium griseoroseumDPPH~182.5 (82.11 µg/mL)
Ascorbic Acid (Vitamin C)StandardDPPH55.29
TroloxStandardDPPH~119.8 (30.0 µg/mL)
Gallic AcidStandardDPPH13.2 - 30.53

Note: IC₅₀ values originally in µg/mL were converted to µM for comparative purposes, assuming an average molecular weight for lectins.

Key Signaling Pathway in Oxidative Stress

Antioxidants often exert their protective effects by modulating cellular signaling pathways involved in the response to oxidative stress. One of the most critical pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Caption: Nrf2-ARE signaling pathway in response to oxidative stress.

Experimental Workflow for Antioxidant Discovery

The discovery of novel antioxidants from natural sources like Penicillium adametzii follows a systematic workflow. This process begins with the cultivation of the microorganism, followed by extraction, bioassay-guided fractionation to isolate the active compounds, and finally, structure elucidation and further bioactivity testing.

Antioxidant_Discovery_Workflow Start Fungal Culture (e.g., Penicillium adametzii) Extraction Extraction of Secondary Metabolites Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Screening Preliminary Antioxidant Screening (e.g., DPPH Assay) Crude_Extract->Screening Bioassay_Fractionation Bioassay-Guided Fractionation (Chromatography) Screening->Bioassay_Fractionation Fractions Active Fractions Bioassay_Fractionation->Fractions Isolation Isolation of Pure Compounds (e.g., HPLC) Fractions->Isolation Pure_Compound Pure Compound (Pyranonigrin L) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Activity_Validation In-depth Antioxidant Activity Validation (ABTS, FRAP, etc.) Pure_Compound->Activity_Validation End Lead Compound for Further Development Activity_Validation->End

Caption: Workflow for the discovery of novel antioxidants from fungal sources.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for reproducibility and comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve Pyranonigrin L and other test compounds in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: In a 96-well plate or cuvettes, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.

  • Reaction: Add 10 µL of the test compound solution to 1 mL of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate the reaction mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC₅₀ value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a series of concentrations of the test compounds.

  • Reaction: Add 10 µL of the test compound solution to 190 µL of the FRAP reagent.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the test samples is expressed as ferric reducing antioxidant power in µM Fe²⁺ equivalents.

References

A Comparative Analysis of Pyranonigrin A from Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyranonigrin A, a polyketide-nonribosomal peptide hybrid, has garnered significant interest within the scientific community due to its notable antioxidant and antimicrobial properties. This secondary metabolite, produced by a variety of fungal species, presents a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound derived from different fungal strains, focusing on production yields and biological activities, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound Production and Bioactivity

The production and bioactivity of this compound can vary significantly between different fungal species and even between strains of the same species. The following tables summarize key quantitative data from published studies.

Fungal StrainTypeProduction Yield (mg/L)Reference
Aspergillus niger JSC-093350089ISS Isolate~6.0[1]
Aspergillus niger ATCC 1015Terrestrial~0.1[1]
Penicillium thymicola IBT 5891Wild Type3.0[2]
Aspergillus nidulans (heterologous host)Recombinant0.1[2]

Table 1: Comparative Production Yields of this compound. This table highlights the variability in this compound production across different fungal strains and expression systems. Notably, the Aspergillus niger strain isolated from the International Space Station (ISS) exhibited a 60-fold higher production compared to its terrestrial counterpart, ATCC 1015[1].

CompoundFungal SourceBioactivityQuantitative MeasurementReference
This compoundPenicillium brocae MA-231AntibacterialMIC: 0.5 µg/mL against S. aureus
Pyranonigrin LPenicillium adametzii BF-0003AntioxidantEC₅₀: 553 µM (DPPH assay)

Table 2: Bioactivity of this compound and a Related Analogue. This table presents the antimicrobial and antioxidant activities of this compound and its analogue, Pyranonigrin L. Direct comparative studies on the bioactivity of this compound from different fungal origins are limited; the presented data is from separate studies.

Experimental Methodologies

The following sections detail the experimental protocols used to generate the quantitative data presented above.

Fungal Cultivation and this compound Extraction
  • Aspergillus niger Strains (JSC-093350089 and ATCC 1015): Both strains were cultivated on glucose minimal media (GMM) for 5 days. Secondary metabolites were extracted from the culture broth using ethyl acetate. The organic extract was then dried and redissolved in methanol (B129727) for HPLC-MS analysis to quantify this compound production.

  • Penicillium thymicola IBT 5891: This strain was cultured in a specific production medium containing starch. After cultivation, the mycelium and broth were extracted with an organic solvent to isolate this compound. The yield was determined after purification by chromatographic methods.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of Pyranonigrin L from Penicillium adametzii was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol (B145695) and stored in the dark.

  • Assay Procedure: Different concentrations of the test compound (Pyranonigrin L) are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation of EC₅₀: The EC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is calculated from a dose-response curve.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of this compound: The purified compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the bacterium.

Visualizing Experimental and Biosynthetic Pathways

To better illustrate the processes involved in the analysis and biosynthesis of this compound, the following diagrams are provided.

Comparative Analysis Workflow cluster_strains Fungal Strain Selection cluster_production Production & Extraction cluster_analysis Comparative Analysis Aspergillus niger Aspergillus niger Cultivation Cultivation Aspergillus niger->Cultivation Penicillium thymicola Penicillium thymicola Penicillium thymicola->Cultivation Extraction Extraction Cultivation->Extraction Purification Purification Extraction->Purification Yield Quantification Yield Quantification Purification->Yield Quantification Antioxidant Assay Antioxidant Assay Purification->Antioxidant Assay Antimicrobial Assay Antimicrobial Assay Purification->Antimicrobial Assay

A flowchart of the comparative analysis process.

This compound Biosynthesis Pathway Acetyl-CoA Acetyl-CoA PKS-NRPS PKS-NRPS (pyrA) Acetyl-CoA->PKS-NRPS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS-NRPS Glycine Glycine Glycine->PKS-NRPS Tetramic Acid Intermediate Tetramic Acid Intermediate PKS-NRPS->Tetramic Acid Intermediate Assembly Cyclization Monooxygenase (pyrC) Tetramic Acid Intermediate->Cyclization Pyrano[2,3-c]pyrrole Skeleton Pyrano[2,3-c]pyrrole Skeleton Cyclization->Pyrano[2,3-c]pyrrole Skeleton Dehydrogenation & Hydroxylation P450 Oxidase (pyrB) Pyrano[2,3-c]pyrrole Skeleton->Dehydrogenation & Hydroxylation This compound This compound Dehydrogenation & Hydroxylation->this compound

The biosynthetic pathway of this compound.

References

Validating the PKS-NRPS Pathway in Pyranonigrin A Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental methodologies used to validate the Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway responsible for the biosynthesis of Pyranonigrin A. This antioxidant compound, produced by various fungi, including Aspergillus niger and Penicillium thymicola, is synthesized through a fascinating hybrid pathway, the elucidation of which serves as a model for natural product discovery and bioengineering.[1][2][3] This document details the key experimental evidence supporting the identified biosynthetic gene cluster and provides protocols for the fundamental techniques employed in its validation.

Comparative Analysis of Validation Techniques

The validation of the this compound biosynthetic pathway has primarily relied on a combination of genetic and analytical techniques. The following table summarizes the key experimental approaches and their outcomes as reported in the literature.

Experimental Approach Organism Key Gene(s) Targeted Outcome Reference
Gene Knockout Penicillium thymicolapyrA (PKS-NRPS)Complete abolishment of this compound production.[1]
Gene Knockout Aspergillus nigerpyrA (PKS-NRPS)Abolishment of this compound production.[2]
Heterologous Expression Aspergillus nidulanspyr cluster (pyrA-D)Successful production of this compound.
Metabolomic Analysis Aspergillus niger (ISS strain vs. ATCC 1015)Not ApplicableEnhanced production of this compound in the ISS strain, correlating with genetic variations.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the validation of the this compound biosynthetic pathway.

Gene Knockout of pyrA in Penicillium thymicola

This protocol is based on the methodology described by Tang et al. (2018). Gene replacement is achieved using a split-marker approach.

a. Construction of the Deletion Cassette:

  • Amplify approximately 1.5 kb of the 5' and 3' flanking regions of the pyrA gene from P. thymicola genomic DNA using high-fidelity DNA polymerase.

  • Amplify a selectable marker, such as the hygromycin resistance gene (hph), from a suitable plasmid vector.

  • Fuse the 5' flank, the hph marker, and the 3' flank using fusion PCR to generate the final gene replacement cassette.

b. Protoplast Preparation and Transformation:

  • Grow P. thymicola mycelia in a suitable liquid medium.

  • Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum and driselase) to generate protoplasts.

  • Transform the protoplasts with the generated pyrA deletion cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).

c. Verification of Gene Knockout:

  • Isolate genomic DNA from putative transformants.

  • Confirm the correct integration of the deletion cassette and the absence of the pyrA gene by diagnostic PCR and Southern blotting.

Heterologous Expression of the pyr Cluster in Aspergillus nidulans

This protocol is adapted from the work of Tang et al. (2018) for expressing the this compound gene cluster in a heterologous host.

a. Vector Construction:

  • Amplify the individual genes of the pyr cluster (pyrA, pyrB, pyrC, and pyrD) from P. thymicola genomic DNA.

  • Clone the amplified genes into an Aspergillus expression vector, such as an AMA1-based plasmid, under the control of a suitable promoter (e.g., the gpdA promoter). For a multi-gene cluster, this may involve assembling the genes into a single vector or using multiple vectors with different selectable markers.

b. Fungal Transformation:

  • Prepare protoplasts from an appropriate A. nidulans host strain (e.g., A1145).

  • Transform the protoplasts with the expression vector(s) containing the pyr gene cluster using a PEG-mediated protocol.

  • Select for transformants on a minimal medium lacking the nutrient corresponding to the auxotrophic marker on the plasmid (e.g., uracil (B121893) for a pyrG marker).

c. Culture and Metabolite Extraction:

  • Inoculate the confirmed transformants into a suitable production medium.

  • Incubate the cultures for a defined period (e.g., 4-7 days) with shaking.

  • Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent such as ethyl acetate (B1210297) or methanol (B129727).

LC-MS Analysis of this compound

This protocol is a generalized procedure based on methods described for the analysis of this compound.

a. Sample Preparation:

  • Dry the crude fungal extract and re-dissolve it in a suitable solvent (e.g., methanol or DMSO/methanol).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

b. Chromatographic Conditions:

  • Column: Reverse-phase C18 column (e.g., 3 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.05% formic acid.

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.

  • Flow Rate: 125 µl/min.

  • Gradient: A typical gradient would be a linear increase from 5% to 100% Mobile Phase B over 30 minutes, followed by a wash and re-equilibration step.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), typically in positive mode to detect the [M+H]⁺ ion of this compound (m/z 224).

  • Detection: Use a diode array detector (DAD) to monitor for the characteristic UV absorbance of this compound and a mass spectrometer (e.g., ion trap or quadrupole time-of-flight) to confirm the mass and fragmentation pattern.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the validation of this compound biosynthesis.

Pyranonigrin_A_Biosynthesis acetyl_coa Acetyl-CoA pyrA PyrA (PKS-NRPS) acetyl_coa->pyrA malonyl_coa 3x Malonyl-CoA malonyl_coa->pyrA glycine Glycine glycine->pyrA tetramic_acid Tetramic Acid Intermediate pyrA->tetramic_acid pyrC PyrC (Monooxygenase) tetramic_acid->pyrC intermediate2 Epoxidated Intermediate pyrC->intermediate2 pyrB PyrB (P450 Monooxygenase) intermediate2->pyrB pyranonigrin_A This compound pyrB->pyranonigrin_A

Caption: Proposed biosynthetic pathway of this compound.

Gene_Knockout_Workflow start Start: Identify pyrA gene construct Construct pyrA deletion cassette (5' flank - marker - 3' flank) start->construct transform Protoplast Transformation of P. thymicola construct->transform select Select transformants on hygromycin transform->select verify Verify gene knockout (PCR, Southern Blot) select->verify analyze LC-MS analysis of wild-type vs. ΔpyrA verify->analyze result Result: No this compound in ΔpyrA mutant analyze->result

Caption: Experimental workflow for pyrA gene knockout.

Heterologous_Expression_Workflow start Start: Identify pyr cluster clone Clone pyrA, pyrB, pyrC, pyrD into expression vector(s) start->clone transform Protoplast Transformation of A. nidulans clone->transform select Select transformants on minimal medium transform->select culture Culture transformants in production medium select->culture extract Extract secondary metabolites culture->extract analyze LC-MS analysis of extract extract->analyze result Result: Detection of This compound analyze->result

Caption: Workflow for heterologous expression of the pyr cluster.

References

Spectroscopic Scrutiny: A Comparative Guide to Pyranonigrin A and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the spectroscopic properties of Pyranonigrin A and its stereoisomers, supported by experimental data and detailed methodologies. This compound, a natural product isolated from fungi such as Aspergillus niger, has garnered interest for its biological activities, including antioxidant and antimicrobial properties.

The structural elucidation of this compound has been a subject of revision, with the correct structure now established as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione[1][2]. This structure possesses a single chiral center at the C-7 position, giving rise to two possible enantiomers: (7R)-Pyranonigrin A and (7S)-Pyranonigrin A. The naturally occurring and characterized form is (7R)-Pyranonigrin A[1][2]. Spectroscopic techniques are paramount in distinguishing between such stereoisomers, as they exhibit identical physical properties except for their interaction with plane-polarized light.

Comparative Spectroscopic Data

Position ¹³C Chemical Shift (δ) in DMSO-d₆ ¹H Chemical Shift (δ) in DMSO-d₆ (J in Hz)
2161.4-
3100.2-
3a162.2-
4189.2-
782.25.31 (d, J=9.0)
7a110.1-
8171.2-
1'129.96.78 (dq, J=15.5, 6.5)
2'124.56.05 (dd, J=15.5, 1.5)
3'18.21.85 (dd, J=6.5, 1.5)
NH-11.5 (br s)
7-OH-6.25 (d, J=9.0)

Note: Data compiled from multiple sources. Slight variations in chemical shifts may be observed due to differences in experimental conditions.

Circular Dichroism (CD) spectroscopy is a crucial tool for determining the absolute configuration of chiral molecules. Enantiomers produce mirror-image CD spectra. The experimental CD spectrum of (7R)-Pyranonigrin A shows a specific pattern of positive and negative Cotton effects. It is expected that (7S)-Pyranonigrin A would exhibit an inverted spectrum. For instance, in a related compound, pyranoviolin A, the absolute configuration was determined by comparing the experimental CD spectrum with the calculated spectra for the (7R) and (7S) enantiomers[3].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments is employed for the complete structural assignment of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Purpose: To identify the number of unique protons, their chemical environment, and their coupling interactions.

  • Typical Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

3. ¹³C NMR Spectroscopy:

  • Purpose: To identify the number of unique carbons and their chemical type (e.g., C, CH, CH₂, CH₃).

  • Typical Parameters:

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled (zgpg30 or similar)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

4. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is essential for determining the absolute stereochemistry of chiral molecules like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that does not absorb in the wavelength range of interest.

    • The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the λmax.

    • Use a quartz cuvette with a path length appropriate for the wavelength range (e.g., 1 cm for UV-Vis, 0.1 cm for far-UV).

  • Data Acquisition:

    • Record a baseline spectrum of the solvent alone.

    • Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

    • Subtract the solvent baseline from the sample spectrum.

    • The data is typically plotted as molar ellipticity [θ] versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of a known compound like (7R)-Pyranonigrin A with a potential stereoisomer.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Elucidation Isolation Isolation & Purification (e.g., from Fungal Culture) Known (7R)-Pyranonigrin A (Reference) Isolation->Known Unknown Putative Stereoisomer (e.g., from synthesis) Isolation->Unknown NMR_Spec NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Known->NMR_Spec Acquire Data CD_Spec Circular Dichroism Spectroscopy Known->CD_Spec Acquire Data MS_Spec Mass Spectrometry (HR-MS) Known->MS_Spec Acquire Data Unknown->NMR_Spec Unknown->CD_Spec Unknown->MS_Spec Compare_NMR Compare NMR Data (Chemical Shifts, Coupling Constants) NMR_Spec->Compare_NMR Compare_CD Compare CD Spectra (Cotton Effects) CD_Spec->Compare_CD Compare_MS Compare MS Data (Molecular Formula) MS_Spec->Compare_MS Conclusion Structure & Stereochemistry Determination Compare_NMR->Conclusion Compare_CD->Conclusion Compare_MS->Conclusion

A workflow for the spectroscopic comparison of this compound stereoisomers.

References

Safety Operating Guide

Navigating the Disposal of Pyranonigrin A: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Key Properties of Pyranonigrin A

Understanding the basic chemical properties of a substance is the first step in determining appropriate handling and disposal methods.

PropertyData
CAS Number 773855-65-5
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
Appearance (Data not readily available)
Solubility (Data not readily available)
Known Hazards Antioxidant with radical scavenging activity. Specific toxicity data is limited. As a precaution, it should be handled as a potentially hazardous substance.

Experimental Protocols: A General Framework for Disposal

Due to the absence of specific experimental protocols for the disposal of this compound in publicly available literature, the following guidance is based on established principles for the disposal of hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific requirements and procedures.

Step 1: Waste Identification and Classification

Before disposal, this compound waste must be properly identified and classified. Given the limited toxicological data, it is prudent to treat this compound and any materials contaminated with it as hazardous chemical waste. This includes:

  • Pure this compound

  • Solutions containing this compound

  • Contaminated labware (e.g., vials, pipette tips, gloves)

  • Spill cleanup materials

Step 2: Segregation of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected separately from other waste streams.

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE), and other solid materials in a designated, compatible container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container. Do not mix with other solvent wastes unless approved by your EHS office.

Step 3: Containerization

All waste must be stored in appropriate, well-labeled containers.

  • Use containers that are chemically compatible with this compound and any solvents used. Plastic bottles are often preferred over glass to minimize the risk of breakage.

  • Containers must have a secure, leak-proof screw-on cap. Do not use stoppers or parafilm as a primary closure.

  • Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion.

  • Ensure the exterior of the waste container is clean and free of contamination.

Step 4: Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safe handling. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • For mixtures, list all constituents and their approximate concentrations.

  • The date of waste generation (the date the first drop of waste was added to the container).

  • The name and contact information of the principal investigator or responsible person.

  • The laboratory room number.

Step 5: Storage

Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Store waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.

  • Ensure that incompatible waste types are segregated to prevent accidental mixing.

Step 6: Disposal

Never dispose of this compound down the sink or in the regular trash.

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Materials) start->identify segregate Segregate Waste by Type identify->segregate containerize Select Appropriate, Compatible Container segregate->containerize label Label Container with 'Hazardous Waste' and Contents containerize->label store Store in Designated, Secure Area with Secondary Containment label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs improper_disposal Improper Disposal (Sink, Trash) store->improper_disposal disposal Professional Hazardous Waste Disposal contact_ehs->disposal improper_disposal->contact_ehs STOP! Consult EHS Immediately

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these general guidelines and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

Personal protective equipment for handling Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pyranonigrin A

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling potent, biologically active compounds and should be strictly adhered to by all personnel.

Chemical and Physical Properties
PropertyValueReference/Note
CAS Number 773855-65-5[1]
Molecular Formula C₁₀H₉NO₅[1]
Molecular Weight 223.18 g/mol [1]
Appearance Solid (Assumed)General for similar compounds
Occupational Exposure Limits No established limits. Treat as a potent compound. Handle with caution.General guidance for research chemicals[2]

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work with this compound should be conducted in a designated area within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]

  • Ensure a safety shower and eyewash station are readily accessible.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves at all times. Gloves must be inspected before use and disposed of properly after handling.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a properly fitted NIOSH-approved respirator should be used.

3. Handling Procedures:

  • Weighing: Weigh the solid compound within the fume hood. Use a dedicated spatula and weighing paper.

  • Preparing Solutions: Add the solvent to the solid slowly to avoid splashing. Cap the container tightly before removing it from the fume hood.

  • General Handling: Avoid all direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.

4. First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated gloves, weighing paper, and pipette tips, must be considered hazardous waste.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a separate, clearly labeled, and sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

PyranonigrinA_Workflow prep Preparation (Don PPE, Prepare Hood) weigh Weighing (In Fume Hood) prep->weigh Proceed dissolve Dissolution (In Fume Hood) weigh->dissolve Transfer experiment Experimental Use dissolve->experiment Use in Experiment cleanup Decontamination (Clean work area) experiment->cleanup Post-Experiment waste Waste Disposal (Segregate & Label) cleanup->waste Collect Waste end_ppe Doff PPE waste->end_ppe Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.